1,3,7-Trihydroxy-2-prenylxanthone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,7-trihydroxy-2-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-9(2)3-5-11-13(20)8-15-16(17(11)21)18(22)12-7-10(19)4-6-14(12)23-15/h3-4,6-8,19-21H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWKTILHZPCXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthetic Pathway of 1,3,7-Trihydroxy-2-prenylxanthone in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthones are a class of plant secondary metabolites renowned for their diverse pharmacological activities. Among them, 1,3,7-trihydroxy-2-prenylxanthone, a prenylated derivative of the xanthone core, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants. It details the key enzymatic steps, from the initial formation of the xanthone scaffold to the final regiospecific prenylation. This document consolidates available quantitative data on enzyme kinetics and metabolite concentrations, presents detailed experimental protocols for the characterization of the biosynthetic pathway, and includes visualizations of the core pathway and associated experimental workflows to facilitate a deeper understanding for researchers in natural product synthesis, drug discovery, and metabolic engineering.
Introduction
Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are predominantly found in higher plant families such as Clusiaceae, Hypericaceae, and Gentianaceae[1]. Their biosynthesis is a fascinating intersection of the shikimate and acetate pathways, leading to a wide array of structurally diverse compounds with significant biological activities, including antitumor, antidiabetic, and antimicrobial properties[1]. The prenylation of the xanthone core, a key modification, often enhances the biological efficacy of these molecules[2]. This guide focuses on the biosynthesis of a specific prenylated xanthone, this compound, elucidating the enzymatic cascade responsible for its formation.
The Core Biosynthetic Pathway
The biosynthesis of this compound proceeds through a series of enzymatic reactions, commencing with the formation of a benzophenone intermediate, followed by cyclization to the xanthone core, and culminating in a final prenylation step.
Formation of the Benzophenone Intermediate
The pathway initiates with the condensation of one molecule of benzoyl-CoA, derived from the shikimate pathway, and three molecules of malonyl-CoA from the acetate-malonate pathway. This reaction is catalyzed by Benzophenone Synthase (BPS) , a type III polyketide synthase, to yield 2,4,6-trihydroxybenzophenone[3][4].
Hydroxylation and Oxidative Cyclization to the Xanthone Core
The 2,4,6-trihydroxybenzophenone intermediate undergoes 3'-hydroxylation to form 2,3',4,6-tetrahydroxybenzophenone. This is followed by a regioselective, intramolecular oxidative C-O phenol coupling reaction to form the tricyclic xanthone core. The formation of the 1,3,7-trihydroxyxanthone scaffold is catalyzed by a bifunctional cytochrome P450 enzyme belonging to the CYP81AA subfamily . Specifically, CYP81AA1 has been shown to catalyze both the 3'-hydroxylation of 2,4,6-trihydroxybenzophenone and the subsequent para-cyclization to yield 1,3,7-trihydroxyxanthone[5][6].
Regiospecific Prenylation
The final step in the biosynthesis of this compound is the attachment of a prenyl group to the C-2 position of the 1,3,7-trihydroxyxanthone core. This reaction is catalyzed by a prenyltransferase . A notable example is the flavonoid-specific prenyltransferase from Morus alba, MaIDT , which has been demonstrated to exhibit substrate flexibility and catalyze the regiospecific C2-prenylation of 1,3,7-trihydroxyxanthone using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.
Quantitative Data
Quantitative understanding of the biosynthetic pathway is crucial for metabolic engineering and synthetic biology applications. This section summarizes the available kinetic data for the key enzymes and the concentrations of relevant metabolites in plant tissues.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Source Organism | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference(s) |
| Benzophenone Synthase (BPS) | Garcinia mangostana | Benzoyl-CoA | 1.3 ± 0.3 | 0.0046 ± 0.0003 | 3589.7 | [7] |
| Malonyl-CoA | 30.5 ± 7.7 | 0.0065 ± 0.0007 | 213.1 | [7] | ||
| CYP81AA1 | Hypericum perforatum | 2,4,6-trihydroxybenzophenone | Not Reported | Not Reported | Not Reported | |
| MaIDT | Morus alba | 1,3,7-trihydroxyxanthone | Not Reported | Not Reported | Not Reported | |
| DMAPP | Not Reported | Not Reported | Not Reported |
Table 2: Metabolite Concentrations in Plant Tissues
| Metabolite | Plant Species | Tissue | Concentration (µg/g dry weight) | Reference(s) |
| Total Xanthones | Garcinia mangostana | Pericarp (Methanol Extract) | 68,543.39 | [8] |
| α-Mangostin | Garcinia mangostana | Pericarp (Methanol Extract) | 51,062.21 | [8] |
| γ-Mangostin | Garcinia mangostana | Pericarp (Methanol Extract) | 11,100.72 | [8] |
| Total Phenolics | Morus alba | Leaves | 23,200 - 55,400 (as Gallic Acid Equivalents) | [9] |
| Rutin | Morus alba | Leaves | 680 - 12,700 | [9] |
| Isoquercitrin | Morus alba | Leaves | 690 - 9,860 | [9] |
Note: Specific concentrations of the biosynthetic intermediates (2,4,6-trihydroxybenzophenone, 2,3',4,6-tetrahydroxybenzophenone, and 1,3,7-trihydroxyxanthone) are not well-documented in the literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the this compound biosynthetic pathway.
Heterologous Expression and Purification of Biosynthetic Enzymes
A common workflow for obtaining active enzymes for in vitro characterization involves heterologous expression in E. coli or Saccharomyces cerevisiae, followed by purification.
-
Gene Cloning: Synthesize the codon-optimized coding sequence of the target enzyme (e.g., BPS, CYP81AA1, MaIDT) and clone it into an appropriate expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His)-tag.
-
Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Protein Quantification and Analysis: Determine the protein concentration using a Bradford assay and assess purity by SDS-PAGE.
Enzyme Assays
This assay measures the formation of 2,4,6-trihydroxybenzophenone from benzoyl-CoA and malonyl-CoA.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM benzoyl-CoA, 2 mM malonyl-CoA, and 1-5 µg of purified BPS enzyme in a total volume of 200 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination and Extraction: Stop the reaction by adding 20 µL of 20% HCl. Extract the product with 200 µL of ethyl acetate.
-
Analysis: Evaporate the ethyl acetate layer to dryness and redissolve the residue in methanol. Analyze the formation of 2,4,6-trihydroxybenzophenone by HPLC-UV at a detection wavelength of 290 nm.
This assay measures the conversion of 2,4,6-trihydroxybenzophenone to 1,3,7-trihydroxyxanthone. As a cytochrome P450 enzyme, it requires a P450 reductase and NADPH.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 100 µM 2,4,6-trihydroxybenzophenone, 1 µM purified CYP81AA1, 2 µM purified cytochrome P450 reductase, and an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) in a total volume of 200 µL.
-
Incubation: Incubate the mixture at 30°C for 1-2 hours.
-
Reaction Termination and Extraction: Terminate the reaction and extract the product as described for the BPS assay.
-
Analysis: Analyze the formation of 1,3,7-trihydroxyxanthone by HPLC-UV (detection at 320 nm) or LC-MS.
This assay measures the prenylation of 1,3,7-trihydroxyxanthone.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl2, 100 µM 1,3,7-trihydroxyxanthone, 200 µM DMAPP, and 5-10 µg of purified MaIDT enzyme in a total volume of 100 µL.
-
Incubation: Incubate at 30°C for 1 hour.
-
Reaction Termination and Extraction: Stop the reaction and extract the product with ethyl acetate as previously described.
-
Analysis: Analyze the formation of this compound by HPLC-UV (detection at 320 nm) or LC-MS.
Metabolite Extraction and Analysis
-
Sample Preparation: Harvest fresh plant material (e.g., Garcinia mangostana pericarp, Morus alba leaves), freeze in liquid nitrogen, and grind to a fine powder.
-
Extraction: Suspend the powdered tissue in 80% methanol (10 mL per gram of tissue) and sonicate for 30 minutes.
-
Clarification: Centrifuge the mixture to pellet the debris and collect the supernatant.
-
Concentration: Evaporate the methanol from the supernatant under reduced pressure.
-
Liquid-Liquid Partitioning: Partition the remaining aqueous extract against an equal volume of ethyl acetate. Collect the ethyl acetate phase, which will contain the xanthones and their precursors.
-
Final Preparation: Evaporate the ethyl acetate to dryness and redissolve the residue in a known volume of methanol for analysis.
-
Chromatographic System: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Employ a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-22 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification of the target metabolites. The specific precursor-product ion transitions for each metabolite would need to be determined by infusing pure standards.
Mandatory Visualizations
Diagram 1: Biosynthetic Pathway of this compound
Caption: The core biosynthetic pathway of this compound.
Diagram 2: Experimental Workflow for Enzyme Characterization
Caption: A typical workflow for the heterologous expression and functional characterization of a biosynthetic enzyme.
Diagram 3: Workflow for Metabolite Analysis in Plant Tissues
Caption: A general workflow for the extraction and quantitative analysis of xanthones and their precursors from plant tissues.
Conclusion
The biosynthetic pathway of this compound is a well-defined enzymatic cascade involving a benzophenone synthase, a cytochrome P450 monooxygenase, and a prenyltransferase. While the key enzymes have been identified and the overall pathway elucidated, further research is required to obtain a complete quantitative understanding, including the kinetic parameters of all enzymes and the in-planta concentrations of all intermediates. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway, with the ultimate goal of harnessing its potential for the production of valuable pharmacologically active compounds. The application of the described methodologies will be instrumental in advancing the fields of plant metabolic engineering and synthetic biology for the sustainable production of high-value natural products.
References
- 1. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant activities and polyphenol content of Morus alba leaf extracts collected from varying regions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,3,7-Trihydroxy-2-prenylxanthone
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the chemical structure elucidation of 1,3,7-Trihydroxy-2-prenylxanthone is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the spectroscopic data, experimental protocols, and logical workflow required to identify and characterize this naturally occurring xanthone.
This compound (C₁₈H₁₆O₅, Molar Mass: 312.32 g/mol ) is a prenylated xanthone found in various plant species, including those of the Garcinia and Hypericum genera.[1] Xanthones are a class of organic compounds with a characteristic tricyclic ring system and are of significant interest to the scientific community due to their diverse biological activities, which include antioxidant, anti-inflammatory, and antimicrobial properties. The precise determination of their chemical structure is a critical step in understanding their mechanism of action and potential therapeutic applications.
This guide adheres to stringent data presentation and visualization requirements to ensure clarity and ease of comparison for scientific professionals.
Spectroscopic Data Summary
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Mass Spectrometry, ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.
| Adduct | Calculated m/z |
| [M+H]⁺ | 313.1071 |
| [M+Na]⁺ | 335.0890 |
| [M-H]⁻ | 311.0925 |
Note: The m/z values are based on the monoisotopic mass of 312.0998 g/mol .
¹H NMR Spectroscopic Data (Reference Data)
¹H NMR spectroscopy helps to identify the number and types of hydrogen atoms in the molecule and their connectivity. The following data is for a structurally similar compound, 1,3-dihydroxy-2-prenylxanthone, and serves as a reference.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-4 | 6.42 | s | - |
| H-5 | 7.75 | d | 8.0 |
| H-6 | 7.35 | t | 8.0 |
| H-8 | 7.45 | d | 8.0 |
| H-1' | 3.45 | d | 7.0 |
| H-2' | 5.30 | t | 7.0 |
| 2 x -CH₃ | 1.80 | s | - |
| 1-OH | 13.50 | s | - |
| 3-OH | - | - | - |
| 7-OH | - | - | - |
Solvent: CDCl₃. Data is for 1,3-dihydroxy-2-prenylxanthone and is illustrative.
¹³C NMR Spectroscopic Data (Reference Data)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The following data is for a structurally similar compound and is for reference purposes.
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-1 | 161.5 |
| C-2 | 108.0 |
| C-3 | 163.0 |
| C-4 | 93.5 |
| C-4a | 156.0 |
| C-5 | 126.5 |
| C-6 | 124.0 |
| C-7 | 121.0 |
| C-8 | 118.0 |
| C-8a | 155.5 |
| C-9 | 182.0 |
| C-9a | 103.5 |
| C-1' | 22.5 |
| C-2' | 122.0 |
| C-3' | 132.5 |
| C-4' | 25.8 |
| C-5' | 17.9 |
Solvent: CDCl₃. Data is for a representative prenylated xanthone and is illustrative.
UV-Visible and Infrared Spectroscopic Data
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, characteristic of the xanthone chromophore. IR spectroscopy identifies the functional groups present.
| Spectroscopic Technique | Characteristic Absorptions |
| UV-Vis (in Methanol) | λmax at approximately 245, 260, 315, and 370 nm |
| Infrared (IR) | νmax at approximately 3400 cm⁻¹ (O-H), 2920 cm⁻¹ (C-H), 1650 cm⁻¹ (C=O, chelated), 1610, 1580, 1480 cm⁻¹ (C=C, aromatic) |
Experimental Protocols
The elucidation of the structure of this compound involves a systematic workflow, from isolation to spectroscopic analysis.
Isolation of this compound
-
Plant Material Extraction: The dried and powdered plant material (e.g., leaves or bark of a Garcinia species) is subjected to maceration with a solvent such as methanol or ethanol at room temperature for an extended period. The process is repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing the target compound (typically the ethyl acetate or chloroform fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Further Purification: Fractions containing the compound of interest are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.
Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity between protons and carbons and to assign the complete structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer, with the compound dissolved in a suitable solvent like methanol or ethanol, to observe the characteristic absorption bands of the xanthone nucleus.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film, to identify the key functional groups.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Caption: Structure Elucidation Workflow
This technical guide provides a foundational understanding of the processes and data integral to the chemical structure elucidation of this compound. The detailed methodologies and organized data tables are intended to serve as a valuable resource for the scientific community engaged in natural product chemistry and drug discovery.
References
physical and chemical properties of 1,3,7-Trihydroxy-2-prenylxanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,7-Trihydroxy-2-prenylxanthone, a naturally occurring prenylated xanthone, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and isolation, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₅ | PubChem[1] |
| Molecular Weight | 312.3 g/mol | PubChem[1] |
| Exact Mass | 312.09977361 Da | PubChem[1] |
| XLogP3-AA | 4.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 87 Ų | PubChem[1] |
Solubility: While specific quantitative solubility data is limited, xanthones are generally soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a prenylated xanthone typically displays characteristic signals for the aromatic protons on the xanthone core, the protons of the prenyl side chain (including vinyl and methyl protons), and the hydroxyl protons. The hydrogen-bonded hydroxyl group at position 1 (OH-1) is expected to resonate at a downfield chemical shift (δ 12.64–13.67 ppm).[3]
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbon of the xanthone, the aromatic carbons, and the carbons of the prenyl group.[3]
Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one), shows characteristic absorption bands for hydroxyl groups (νmax 3412 cm⁻¹), aliphatic C-H stretching (νmax 2962 cm⁻¹), and a carbonyl group (νmax 1755 cm⁻¹), which are expected to be similar for this compound.[4]
Experimental Protocols
Synthesis
A direct, detailed synthesis protocol for this compound is not explicitly documented in a single source. However, a plausible synthetic route can be devised based on established methods for the synthesis of the 1,3,7-trihydroxyxanthone core and subsequent prenylation.
Step 1: Synthesis of 1,3,7-Trihydroxyxanthone
A facile, five-step synthesis of 1,3,7-trihydroxyxanthone has been described starting from 1,3,5-trimethoxybenzene. The key steps involve:
-
NBS-induced nuclear bromination.
-
Lithiation followed by in situ benzoylation with methyl 2,5-dibenzyloxybenzoate.
-
Selective deprotection of the two benzyl groups.
-
Base-catalyzed intramolecular cyclization.
-
Demethylation to yield the final product.[5]
Step 2: Prenylation of 1,3,7-Trihydroxyxanthone
The introduction of the prenyl group at the C-2 position can be achieved through a regioselective coupling reaction. A general method for the C-prenylation of dihydroxyxanthones involves the reaction with prenyl bromide in an alkaline medium.[3][6]
Illustrative Experimental Workflow for Synthesis:
Isolation from Natural Sources
This compound has been identified in various plant species, including those from the genera Garcinia and Hypericum.[1] The general procedure for isolating this compound from plant material involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., stem bark, leaves) is typically extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
-
Fractionation: The crude extract, often the ethyl acetate fraction, is subjected to column chromatography on silica gel.
-
Purification: Further purification of the fractions containing the target compound is achieved through repeated column chromatography, often using different stationary phases like RP-18 silica, and preparative thin-layer chromatography (TLC).[4]
Illustrative Experimental Workflow for Isolation:
References
- 1. 1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthone | C18H16O5 | CID 5495920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4,5,6-Tetrahydroxy-7-prenylxanthone | CAS:1001424-68-5 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. mdpi.com [mdpi.com]
- 5. Facile synthesis of 1,3,7-trihydroxyxanthone and its regioselective coupling reactions with prenal: simple and efficient access to osajaxanthone and nigrolineaxanthone F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aca.unram.ac.id [aca.unram.ac.id]
Unraveling the Molecular Mechanisms of 1,3,7-Trihydroxy-2-prenylxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,7-Trihydroxy-2-prenylxanthone is a naturally occurring xanthone derivative that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available preclinical studies. The information is presented to facilitate further research and drug development efforts centered on this compound. This document summarizes key findings on its antibacterial and trypanocidal activities, delves into the implicated molecular pathways, and provides detailed experimental protocols for the assays cited.
Biological Activities and Quantitative Data
The primary biological activities reported for this compound are its effects against certain bacteria and protozoa. The quantitative data available from these studies are summarized below.
Antimicrobial Activity
This compound has demonstrated weak to moderate antibacterial activity, particularly against vancomycin-resistant enterococci (VRE) and other Gram-positive bacteria.[1][2] The available minimum inhibitory concentration (MIC) data is presented in Table 1.
| Table 1: Minimum Inhibitory Concentrations (MIC) of this compound | |
| Organism | MIC (µg/mL) |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | 3.13 - 6.25[1] |
| Vancomycin-Resistant Enterococcus faecium (VRE) | 3.13 - 6.25[1] |
| Vancomycin-Resistant Enterococcus gallinarum (VRE) | 3.13 - 6.25[1] |
| Bacillus subtilis | 3.13 - 6.25[2] |
Trypanocidal Activity
Studies have shown that this compound exhibits inhibitory activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[3] The compound was reported to be active against all three forms of the parasite (epimastigotes, trypomastigotes, and amastigotes) without inducing toxicity in mammalian cells.[3] The primary mechanism of its trypanocidal action is the disruption of the parasite's mitochondria.[3]
Mechanism of Action and Signaling Pathways
The current understanding of the mechanism of action of this compound is primarily centered on its effects on parasite mitochondria. The specific pathways involved in its antibacterial action have not yet been elucidated.
Mitochondrial Disruption in Trypanosoma cruzi
The trypanocidal activity of this compound is linked to its ability to target the parasite's mitochondria.[3] This leads to an increase in the production of mitochondrial superoxide radicals (O₂⁻), a type of reactive oxygen species (ROS).[3] The accumulation of ROS can induce oxidative stress, damage cellular components, and ultimately lead to parasite death. This targeted disruption of a specific organelle in the parasite is a promising attribute for a potential chemotherapeutic agent.[3]
Caption: Proposed mechanism of trypanocidal activity.
Potential Mechanisms in Other Contexts
While not directly demonstrated for this compound, other prenylated xanthones have been reported to exert their biological effects through various signaling pathways. These may represent avenues for future investigation for this specific compound. General mechanisms for this class of compounds include the induction of apoptosis and the modulation of key cellular signaling pathways such as PI3K/Akt and MAPK.[4] Furthermore, some prenylated xanthones from mangosteen have been shown to activate the Aryl Hydrocarbon Receptor (AhR) and Nrf2 pathways, which are crucial in the cellular response to oxidative stress.[5]
Caption: General signaling pathways modulated by prenylated xanthones.
Experimental Protocols
Detailed experimental protocols for the key assays used to elucidate the mechanism of action of this compound are provided below. It should be noted that the full-text articles for the specific studies on this compound are not publicly available; therefore, these protocols are based on standard, widely accepted methodologies for the mentioned assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Workflow:
Caption: Workflow for MIC determination.
Detailed Steps:
-
Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Bacterial Inoculum Preparation: The test bacterium is grown on an appropriate agar plate. A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Rhodamine 123 Assay for Mitochondrial Membrane Potential
This assay uses the fluorescent dye Rhodamine 123 to assess mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, the dye accumulates in the mitochondria and fluoresces. A decrease in fluorescence indicates a loss of membrane potential.
Detailed Steps:
-
Cell Culture: Trypanosoma cruzi parasites are cultured in an appropriate medium.
-
Compound Treatment: The parasites are treated with various concentrations of this compound for a specified period.
-
Staining: Rhodamine 123 is added to the cell suspension to a final concentration of 1-10 µg/mL. The cells are incubated for 15-30 minutes at 37°C in the dark.
-
Washing: The cells are washed twice with phosphate-buffered saline (PBS) to remove excess dye.
-
Analysis: The fluorescence intensity of the cells is measured using a flow cytometer or a fluorescence microscope. A decrease in fluorescence in the treated cells compared to the untreated control indicates a disruption of the mitochondrial membrane potential.
MitoSOX Red Assay for Mitochondrial Superoxide Detection
MitoSOX Red is a fluorogenic dye that specifically targets mitochondria in live cells and fluoresces upon oxidation by superoxide.
Detailed Steps:
-
Cell Preparation: Trypanosoma cruzi parasites are cultured and washed with a warm buffer such as HBSS.
-
Compound Incubation: The parasites are incubated with this compound at various concentrations for the desired time.
-
MitoSOX Red Staining: A 5 µM working solution of MitoSOX Red is added to the cell suspension, and the cells are incubated for 10-30 minutes at 37°C, protected from light.
-
Washing: The cells are washed three times with a warm buffer to remove non-localized probe.
-
Fluorescence Measurement: The red fluorescence is measured using a flow cytometer (excitation ~510 nm, emission ~580 nm) or visualized with a fluorescence microscope. An increase in red fluorescence indicates an elevated level of mitochondrial superoxide.
Conclusion
The available evidence strongly suggests that this compound exerts its trypanocidal effect by targeting the parasite's mitochondria, leading to increased oxidative stress. Its antibacterial activity is established, although the precise mechanism remains to be elucidated. The potential for this compound to modulate key signaling pathways, as suggested by studies on related prenylated xanthones, warrants further investigation. This technical guide provides a foundational understanding for researchers and professionals in drug development to build upon in their exploration of this compound as a potential therapeutic agent. Further studies are required to determine its full spectrum of activity, specific molecular targets, and potential for clinical application.
References
- 1. Antimicrobial activity of isoprenoid-substituted xanthones from Cudrania cochinchinensis against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of hydrophobic xanthones from Cudrania cochinchinensis against Bacillus subtilis and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trypanocidal activity of 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone isolated from Kielmeyera coriacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of 1,3,7-Trihydroxy-2-prenylxanthone: Biological Activities, Mechanisms, and Experimental Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,7-Trihydroxy-2-prenylxanthone is a naturally occurring prenylated xanthone that has garnered interest in the scientific community for its diverse biological activities. Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. The addition of a prenyl group to the xanthone core, as seen in this compound, often enhances its lipophilicity and biological potency. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its known biological effects, detailing the experimental methodologies used in its evaluation, and visualizing the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Biological Activities
The biological activities of this compound have been investigated in several key areas, including its antibacterial, trypanocidal, and neuroprotective effects. While specific quantitative data for anticancer, anti-inflammatory, and antioxidant activities of this exact compound are limited in the currently available literature, data for structurally similar xanthones provide valuable insights into its potential in these areas.
Antibacterial Activity
This compound, isolated from the roots of Cudrania cochinchinensis, has demonstrated weak to moderate antibacterial activity.[1][2] Studies have reported its minimum inhibitory concentrations (MICs) against various bacterial strains, particularly vancomycin-resistant enterococci (VRE).
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | 3.13 - 6.25 | [1] |
| Vancomycin-Resistant Enterococcus faecium (VRE) | 3.13 - 6.25 | [1] |
| Vancomycin-Resistant Enterococcus gallinarum (VRE) | 3.13 - 6.25 | [1] |
| Bacillus subtilis | 3.13 - 6.25 | [2] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.13 - 6.25 | [2] |
| Methicillin-Sensitive Staphylococcus aureus | 3.13 - 6.25 | [2] |
| Micrococcus luteus | 3.13 - 6.25 | [2] |
Trypanocidal Activity
Research has shown that this compound, isolated from Kielmeyera coriacea, exhibits inhibitory activity against the three forms of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[3] The compound was found to be most effective against the intracellular amastigote form and did not show toxicity in mammalian cells. The primary target of its trypanocidal action appears to be the parasite's mitochondrion, leading to an increase in mitochondrial O2- production.
Neuroprotective Effects
While direct studies on the prenylated form are limited, the parent compound, 1,3,7-trihydroxyxanthone, has been shown to stimulate the expression of neurotrophic factors, specifically Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), in primary rat astrocyte cultures.[4] This effect is mediated through the cAMP and ERK-dependent signaling pathways. The induction of these neurotrophic factors suggests a potential therapeutic role for this class of compounds in the treatment of psychiatric and neurodegenerative disorders.
Potential Anticancer, Anti-inflammatory, and Antioxidant Activities
Experimental Protocols
This section provides an overview of the methodologies employed in the cited literature to evaluate the biological activities of this compound and related compounds.
Isolation of this compound
The compound has been isolated from various plant sources, including the roots of Cudrania cochinchinensis and the stems of Kielmeyera coriacea. A general workflow for its isolation is depicted below.
References
- 1. Prenylated Xanthones from the Bark of Garcinia xanthochymus and Their 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAST (Journal of Animal Science and Technology) [ejast.org]
- 4. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Xanthones from Garcinia nujiangensis Suppress Proliferation, and Induce Apoptosis via PARP, PI3K/AKT/mTOR, and MAPK/ERK Signaling Pathways in Human Ovarian Cancers Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of Xanthone Hybrid for Potent Anti‐Inflammatory Effects: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1,3,7-Trihydroxy-2-prenylxanthone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3,7-Trihydroxy-2-prenylxanthone, a naturally occurring xanthone derivative. This document consolidates key information regarding its chemical identity, biological activities, and associated experimental protocols to support ongoing research and development efforts.
Chemical Identifier
The Chemical Abstracts Service (CAS) number for this compound is 20245-39-0 .[1][2][3][4][5]
Quantitative Biological Activity
The following table summarizes the reported quantitative data on the biological activity of this compound.
| Biological Activity | Target Organism(s) | Metric | Value | Reference |
| Antibacterial | Vancomycin-Resistant Enterococcus faecalis, Enterococcus faecium, Enterococcus gallinarum | MIC | 6.25 mg/mL | [1][2][3] |
| Trypanocidal | Trypanosoma cruzi (intracellular amastigote form) | - | Active | [6] |
Experimental Protocols
This section details the methodologies for the synthesis of related xanthone compounds and the assessment of biological activities.
Synthesis of 1,3-dihydroxy-2-prenylxanthone
A reported synthesis of a structurally similar compound, 1,3-dihydroxy-2-prenylxanthone, involves a nucleophilic substitution reaction.[7]
Materials:
-
1,3-dihydroxyxanthone
-
Potassium hydroxide (KOH)
-
Distilled water
-
Prenyl bromide
-
Acetone
-
10% Hydrochloric acid (HCl) solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 0.228 g of 1,3-dihydroxyxanthone and 0.42 g of potassium hydroxide in 30 mL of distilled water in a 250 mL round bottom flask.
-
Stir the mixture for 10 minutes at room temperature.
-
Inject a solution of 0.97 g of prenyl bromide in 3 mL of acetone into the mixture using a syringe.
-
Stir the resulting mixture for 24 hours at room temperature.
-
Acidify the reaction mixture with 100 mL of 10% HCl solution.
-
Extract the product with 35 mL of DCM.
-
Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the final product.[7]
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antibacterial activity of this compound against vancomycin-resistant enterococci (VREs) was determined by measuring the Minimum Inhibitory Concentration (MIC).[2][3] While the specific detailed protocol for this exact compound is not provided in the search results, a general broth microdilution method is typically employed.
General Procedure:
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., E. faecalis, E. faecium).
-
Include positive control wells (microorganism without the test compound) and negative control wells (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Trypanocidal Activity and Mitochondrial Integrity Assays
The trypanocidal activity of this compound against Trypanosoma cruzi was evaluated, with the mitochondrion identified as the primary target.[6]
Methodologies:
-
Ultrastructural Analysis: Transmission electron microscopy can be used to observe morphological alterations in T. cruzi after treatment with the compound, particularly focusing on mitochondrial structure.
-
Mitochondrial Membrane Potential Assay: A fluorescent dye such as Rhodamine 123 can be used to assess changes in the mitochondrial membrane potential. A decrease in fluorescence intensity indicates mitochondrial dysfunction.
-
Mitochondrial Superoxide Production: The MitoSOX Red reagent can be employed to measure mitochondrial superoxide production by flow cytometry. An increase in fluorescence suggests oxidative stress within the mitochondria.[6]
Visualizations: Signaling and Biosynthetic Pathways
The following diagrams illustrate the proposed biosynthetic pathway for xanthone derivatives and a relevant signaling pathway activated by a similar xanthone compound.
References
- 1. This compound CAS#: 20245-39-0 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS号:20245-39-0-1,3,7-Trihydroxy-2-prenylxanthone - this compound-科华智慧 [kehuaai.com]
- 5. 1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthone | C18H16O5 | CID 5495920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trypanocidal activity of 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone isolated from Kielmeyera coriacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aca.unram.ac.id [aca.unram.ac.id]
Unveiling the Molecular Architecture: A Spectroscopic Guide to 1,3,7-Trihydroxy-2-prenylxanthone
For Immediate Release
This technical guide provides a comprehensive analysis of the spectroscopic data for 1,3,7-Trihydroxy-2-prenylxanthone, a naturally occurring xanthone derivative. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, analytical chemistry, and drug development. Herein, we present a detailed examination of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, crucial for the unequivocal identification and characterization of this compound.
Spectroscopic Data Summary
The structural elucidation of this compound, with the molecular formula C₁₈H₁₆O₅ and a molecular weight of 312.32 g/mol , is reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data Not Available |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available |
Table 3: Mass Spectrometry Data
| m/z | Ion Type |
| Data Not Available |
Infrared (IR) Spectroscopy
The IR spectrum of prenylated xanthones typically exhibits characteristic absorption bands. For instance, a broad absorption is generally observed around 3400 cm⁻¹ corresponding to the hydroxyl (-OH) groups. The conjugated carbonyl (C=O) of the xanthone core gives rise to a strong absorption band in the region of 1650-1600 cm⁻¹. Aromatic C=C stretching vibrations are typically observed between 1600 cm⁻¹ and 1450 cm⁻¹. The presence of the prenyl group is indicated by C-H stretching vibrations around 2920 cm⁻¹.[1]
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structural analysis. The following section outlines the generalized experimental protocols for the isolation and spectroscopic characterization of prenylated xanthones like this compound.
Isolation of the Compound
Natural products such as this compound are often isolated from plant sources, for example, the Kielmeyera or Garcinia species.[2] A typical isolation procedure involves the following steps:
References
Initial Pharmacological Screening of 1,3,7-Trihydroxy-2-prenylxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial pharmacological screening of 1,3,7-Trihydroxy-2-prenylxanthone, a naturally occurring prenylated xanthone. The document consolidates available data on its antibacterial and anticancer activities, outlines relevant experimental methodologies, and explores potential signaling pathways based on related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential and areas for future investigation of this compound.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds that have garnered significant interest in the field of pharmacology due to their diverse biological activities. The prenylation of the xanthone scaffold has been shown to enhance their therapeutic properties. This compound is one such compound, and this guide aims to provide an in-depth summary of its initial pharmacological evaluation.
Pharmacological Effects
The primary pharmacological effects of this compound that have been reported are its antibacterial and anticancer activities.
Antibacterial Activity
This compound has demonstrated activity against vancomycin-resistant enterococci (VRE), a group of bacteria known for their resistance to the antibiotic vancomycin.
Anticancer Activity
Preliminary in vitro studies have assessed the cytotoxic effects of this compound against a panel of human cancer cell lines.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological effects of this compound.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Vancomycin-Resistant Enterococci (VRE) | 6.25 µg/mL[1] |
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) |
| HepG2 (Hepatocellular carcinoma) | > 10 |
| HL7702 (L02, Normal human liver cell line) | > 10 |
| MCF7 (Breast adenocarcinoma) | > 10 |
| MDA-MB-231 (Breast adenocarcinoma) | > 10 |
Experimental Protocols
Detailed experimental protocols for the initial screening of this compound are crucial for the reproducibility and advancement of research.
Antibacterial Activity Assay
The antibacterial activity of this compound was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., vancomycin-resistant enterococci) is prepared to a specific concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Anticancer Activity Assay
The cytotoxic effects of this compound against cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
While direct studies on the signaling pathways modulated by this compound are limited, the activities of structurally related xanthones suggest potential mechanisms of action.
Potential Signaling Pathways
Based on studies of other prenylated xanthones, potential signaling pathways that may be influenced by this compound include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Many natural compounds with anti-inflammatory properties exert their effects by inhibiting the NF-κB pathway.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis, and is a common target for anticancer agents.
-
cAMP- and ERK-Dependent Pathways: A structurally similar compound, 1,3,7-trihydroxyxanthone, has been shown to stimulate the expression of neurotrophic factors through these pathways.[2]
The following diagram illustrates a generalized workflow for the initial pharmacological screening of a natural compound like this compound.
The following diagram depicts a hypothetical signaling pathway that could be modulated by this compound, based on the known actions of similar compounds.
References
Isolation of 1,3,7-Trihydroxy-2-prenylxanthone from Cudrania cochinchinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of 1,3,7-Trihydroxy-2-prenylxanthone, a bioactive xanthone, from the plant Cudrania cochinchinensis. This document outlines a generalized experimental protocol based on common phytochemical extraction and purification techniques for xanthones, supported by available data on the compound and its source.
Introduction
This compound is a prenylated xanthone that has been identified in Cudrania cochinchinensis (Moraceae family). Prenylated xanthones are a class of phenolic compounds known for their diverse pharmacological activities. Notably, this compound has demonstrated antibacterial activity, particularly against vancomycin-resistant enterococci (VRE), making it a compound of interest for further investigation in drug discovery and development. This guide details the methodologies for its extraction and purification.
Data Presentation
| Parameter | Value/Description |
| Compound Name | This compound |
| Plant Source | Cudrania cochinchinensis (Roots) |
| Compound Type | Prenylated Xanthone |
| Reported Biological Activity | Antibacterial (against VREs) |
Experimental Protocols
The following is a generalized protocol for the isolation of this compound from the roots of Cudrania cochinchinensis. This protocol is based on standard phytochemical techniques for the separation of xanthones.
Plant Material Collection and Preparation
-
Collection: The roots of Cudrania cochinchinensis are collected.
-
Drying: The collected roots are air-dried in the shade to prevent the degradation of phytochemicals.
-
Grinding: The dried roots are ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered root material is subjected to solvent extraction, typically using a non-polar solvent followed by a more polar solvent to separate compounds based on polarity. A common approach is sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol).
-
Maceration/Soxhlet Extraction: The powdered plant material is either macerated in the chosen solvent for an extended period (e.g., 72 hours) with occasional shaking or extracted using a Soxhlet apparatus for a more exhaustive extraction.
-
Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to obtain crude extracts.
Chromatographic Purification
The crude extract containing the target xanthone is subjected to a series of chromatographic techniques for purification.
-
Silica Gel Column Chromatography:
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions enriched with this compound are further purified using a Sephadex LH-20 column.
-
Methanol is a common eluent for this type of chromatography, which separates compounds based on their molecular size and polarity.
-
Fractions are again collected and analyzed by TLC.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to obtain a high-purity compound, preparative HPLC is employed.
-
A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
The elution can be isocratic or a gradient, depending on the separation requirements.
-
The peak corresponding to this compound is collected.
-
Structure Elucidation
The structure of the purified compound is confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
Mandatory Visualizations
The following diagrams illustrate the generalized workflow for the isolation of this compound.
Caption: Generalized workflow for the isolation of this compound.
The following diagram illustrates a potential logical relationship in a drug discovery context.
Caption: Logical flow from natural source to potential drug candidate.
The Xanthone Core: A Privileged Scaffold in Natural Products for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The xanthone core, a dibenzo-γ-pyrone heterocyclic system, represents a "privileged structure" in medicinal chemistry and natural product research.[1][2] Its unique tricyclic framework is prevalent in a vast array of natural products isolated from higher plants, fungi, and lichens, exhibiting a broad spectrum of pharmacological activities.[3][4] This technical guide provides a comprehensive overview of the xanthone core, including its biosynthesis, diverse biological activities supported by quantitative data, detailed experimental protocols for its study, and a visual representation of its interaction with key cellular signaling pathways.
The Xanthone Scaffold: Structure and Biosynthesis
The fundamental structure of xanthone is 9H-xanthen-9-one, a planar, aromatic molecule with the chemical formula C₁₃H₈O₂.[2][3] The diversity of naturally occurring xanthones arises from the extensive substitution patterns on its two benzene rings, commonly involving hydroxyl, methoxy, prenyl, and glycosyl groups.[3][4] These modifications significantly influence the biological activity of the resulting derivatives.
The biosynthetic origin of the xanthone nucleus differs between higher plants and lower organisms. In higher plants, it is a product of a mixed shikimate-acetate pathway.[5][6] Conversely, in fungi and lichens, the xanthone core is typically derived entirely from the acetate-malonate pathway.[5][7]
Biological Activities of Xanthone Derivatives: Quantitative Insights
Xanthone-containing natural products have demonstrated a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The following tables summarize key quantitative data for representative xanthone derivatives, providing a basis for structure-activity relationship (SAR) studies and further drug development.
Anticancer Activity
Xanthones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[8][9] The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Xanthone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| α-Mangostin | HL-60 (Leukemia) | 0.38 | |
| K562 (Leukemia) | 0.43 | [10] | |
| A549 (Lung) | 4.84 | [10] | |
| PC-3 (Prostate) | 6.21 | [10] | |
| CNE-1 (Nasopharyngeal) | 3.35 | [10] | |
| CNE-2 (Nasopharyngeal) | 4.01 | [10] | |
| U-87 (Glioblastoma) | 6.39 | [10] | |
| SGC-7901 (Gastric) | 8.09 | [10] | |
| γ-Mangostin | HT-29 (Colon) | 4.10 - 6.40 | [10] |
| HepG2 (Liver) | 4.50 - 10.0 | [10] | |
| Isomorellin | KKU-100 (Cholangiocarcinoma) | - | |
| KKU-M139 (Cholangiocarcinoma) | - | [11] | |
| KKU-M156 (Cholangiocarcinoma) | - | [11] | |
| Forbesione | KKU-100 (Cholangiocarcinoma) | - | [11] |
| KKU-M139 (Cholangiocarcinoma) | - | [11] | |
| KKU-M156 (Cholangiocarcinoma) | - | [11] | |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver) | 9.18 | [12] |
| 1,7-Dihydroxyxanthone | HepG2 (Liver) | 13.2 | [12] |
Anti-inflammatory Activity
The anti-inflammatory properties of xanthones are attributed to their ability to inhibit pro-inflammatory mediators and modulate inflammatory signaling pathways.
| Xanthone Derivative | Assay | IC₅₀ (µM) | Reference |
| Garcinoxanthone B | NO Production Inhibition (RAW 264.7 cells) | 11.3 | [13] |
| Garcinoxanthone C | NO Production Inhibition (RAW 264.7 cells) | 18.0 | [13] |
| Delpyxanthone A | NO Production Inhibition (RAW 264.7 cells) | 14.5 - 28.2 | [14] |
| Delpyxanthone B | NO Production Inhibition (RAW 264.7 cells) | 14.5 - 28.2 | [14] |
| α-Mangostin | TSLP mRNA Expression Inhibition | 0.4 | [15] |
| IFN-γ mRNA Expression Inhibition | 3.6 | [15] |
Antimicrobial Activity
Xanthones have shown promising activity against a range of pathogenic microorganisms, including drug-resistant strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
| Xanthone Derivative | Microorganism | MIC (µg/mL) | Reference |
| γ-Mangostin | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [16] |
| Vancomycin-resistant Enterococcus (VRE) | 6.25 | [16] | |
| XT17 | Staphylococcus aureus | 0.39 | [5] |
| Escherichia coli | 3.125 | [5] | |
| XT18 | Staphylococcus aureus | 0.39 | [5] |
| Escherichia coli | 1.56 | [5] | |
| Polycyclic Xanthone 39 | MRSA Mu50 | 0.025 | [17] |
| Polycyclic Xanthone 56 | Gram-positive strains | < 0.015 | [17] |
Key Signaling Pathways Modulated by Xanthones
Xanthones exert their diverse biological effects by interacting with and modulating several critical intracellular signaling pathways that regulate cell proliferation, survival, inflammation, and stress responses. Understanding these mechanisms is crucial for the targeted development of xanthone-based therapeutics.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several xanthones have been shown to inhibit this pathway, contributing to their anticancer activity.[6][7][18]
References
- 1. Edible Plant-Derived Xanthones as Functional Food Components for Metabolic Syndrome Mitigation: Bioactivities and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 5. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthones from Gentianella acuta (Michx.) Hulten Ameliorate Colorectal Carcinoma via the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 13. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory xanthone derivatives from Garcinia delpyana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Facile Synthesis of 1,3,7-Trihydroxy-2-prenylxanthone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,7-Trihydroxy-2-prenylxanthone is a member of the prenylated xanthone family, a class of organic compounds characterized by a tricyclic xanthen-9-one core with a prenyl group substitution. These compounds, found in various plant species, have garnered significant interest in the scientific community due to their diverse and potent biological activities. Prenylated xanthones have demonstrated a wide range of pharmacological properties, including antibacterial, antioxidant, and anticancer effects. The addition of the lipophilic prenyl group often enhances the bioactivity of the parent xanthone molecule. This document provides a detailed protocol for the facile synthesis of this compound, along with its potential applications and the signaling pathways it may modulate.
Applications
This compound has shown promise as an antibacterial agent. Its activity has been evaluated against various bacterial strains, demonstrating its potential for development as a novel antimicrobial drug.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Vancomycin-Resistant Enterococcus faecalis | 6.25 |
| Vancomycin-Resistant Enterococcus faecium | 6.25 |
| Vancomycin-Resistant Enterococcus gallinarum | 6.25 |
Synthesis Overview
The synthesis of this compound is proposed as a two-stage process. The first stage involves the synthesis of the 1,3,7-trihydroxyxanthone backbone, followed by the regioselective C-prenylation at the C-2 position.
Experimental Protocols
Stage 1: Synthesis of 1,3,7-Trihydroxyxanthone
This five-step synthesis starts from 1,3,5-trimethoxybenzene and proceeds through bromination, lithiation and benzoylation, selective deprotection, intramolecular cyclization, and finally demethylation to yield the desired 1,3,7-trihydroxyxanthone.
Step 1: Nuclear Bromination of 1,3,5-Trimethoxybenzene
-
Reactants: 1,3,5-Trimethoxybenzene, N-Bromosuccinimide (NBS)
-
Solvent: Acetonitrile
-
Procedure: To a solution of 1,3,5-trimethoxybenzene in acetonitrile, add NBS portion-wise at room temperature. Stir the reaction mixture for 2 hours.
-
Yield: 95%
Step 2: Lithiation and In Situ Benzoylation
-
Reactants: 2-Bromo-1,3,5-trimethoxybenzene, n-Butyllithium (n-BuLi), Methyl 2,5-dibenzyloxybenzoate
-
Solvent: Dry Tetrahydrofuran (THF)
-
Procedure: Cool a solution of 2-bromo-1,3,5-trimethoxybenzene in dry THF to -78°C. Add n-BuLi dropwise and stir for 30 minutes. Add a solution of methyl 2,5-dibenzyloxybenzoate in dry THF and allow the reaction to warm to room temperature overnight.
-
Yield: 85%
Step 3: Selective Deprotection
-
Reactant: 2-(2,5-Dibenzyloxybenzoyl)-1,3,5-trimethoxybenzene, Palladium on Carbon (Pd/C)
-
Solvent: Ethyl acetate
-
Procedure: Hydrogenate the benzophenone derivative in the presence of 10% Pd/C at atmospheric pressure for 4 hours.
-
Yield: 98%
Step 4: Base-Catalyzed Intramolecular Cyclization
-
Reactant: 2-(2,5-Dihydroxybenzoyl)-1,3,5-trimethoxybenzene, Potassium Carbonate
-
Solvent: Methanol
-
Procedure: Reflux the dihydroxybenzophenone with potassium carbonate in methanol for 12 hours.
-
Yield: Quantitative
Step 5: Demethylation
-
Reactant: 1-Hydroxy-3,7-dimethoxyxanthone, Boron tribromide (BBr3)
-
Solvent: Dichloromethane (DCM)
-
Procedure: Treat the dimethoxyxanthone with BBr3 in DCM at -78°C and stir at room temperature for 36 hours.
-
Yield: 82%
Table 2: Summary of Reaction Parameters for the Synthesis of 1,3,7-Trihydroxyxanthone
| Step | Reaction | Key Reagents | Solvent | Time | Temperature (°C) | Yield (%) |
| 1 | Bromination | NBS | Acetonitrile | 2 h | Room Temp. | 95 |
| 2 | Benzoylation | n-BuLi, Methyl 2,5-dibenzyloxybenzoate | THF | 12 h | -78 to Room Temp. | 85 |
| 3 | Deprotection | 10% Pd/C, H2 | Ethyl acetate | 4 h | Room Temp. | 98 |
| 4 | Cyclization | K2CO3 | Methanol | 12 h | Reflux | ~100 |
| 5 | Demethylation | BBr3 | DCM | 36 h | -78 to Room Temp. | 82 |
| Overall | ~62 |
Stage 2: C-Prenylation of 1,3,7-Trihydroxyxanthone
This protocol is adapted from the C-prenylation of 1,3-dihydroxyxanthone and is expected to yield the desired this compound.
-
Reactants: 1,3,7-Trihydroxyxanthone, Prenyl bromide, Potassium hydroxide (KOH)
-
Solvents: Distilled water, Acetone, Dichloromethane (DCM)
-
Procedure:
-
Dissolve 1,3,7-trihydroxyxanthone and KOH in distilled water and stir for 10 minutes at room temperature in a round bottom flask.
-
Inject a solution of prenyl bromide in acetone into the mixture.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Acidify the mixture with 10% HCl solution.
-
Extract the product with DCM.
-
Separate the organic layer and evaporate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography.
-
-
Expected Yield: ~43%
Characterization Data
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C18H16O5 |
| Molecular Weight | 312.32 g/mol |
| Appearance | Yellowish solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | 576.2 ± 39.0 °C (Predicted) |
| Density | 1.390 ± 0.06 g/cm³ (Predicted) |
| ¹H NMR (DMSO-d₆, 400 MHz, δ ppm) | 13.85 (s, 1H, OH-1), 10.55 (br s, 2H, OH-3, OH-7), 6.73 (s, 1H, H-4), 6.31 (s, 1H, H-5), 5.19 (t, J = 6.3 Hz, 1H, H-2'), 4.03 (d, J = 6.3 Hz, 2H, H-1'), 1.77 (s, 3H, H-4'), 1.62 (s, 3H, H-5') |
| ¹³C NMR (DMSO-d₆, 100 MHz, δ ppm) | 181.3 (C-9), 161.8 (C-1), 159.6 (C-3), 154.0 (C-4a), 152.3 (C-10a), 151.7 (C-7), 140.7 (C-5a), 130.1 (C-3'), 123.6 (C-2'), 122.5 (C-6), 109.9 (C-8a), 109.2 (C-2), 101.9 (C-8), 100.0 (C-5), 92.0 (C-4), 25.5 (C-4'), 21.0 (C-1'), 17.7 (C-5') |
| Mass Spectrometry (ESI-MS) * | m/z 313.1021 [M+H]⁺ |
*Note: NMR and MS data are based on the structurally similar compound 1,3,7-trihydroxy-2-(3-methyl-2-butenyl)-8-(3-hydroxy-3-methylbutyl)xanthone and are expected to be very similar for the target compound.
Proposed Synthetic Workflow
Caption: Proposed two-stage synthetic workflow for this compound.
Potential Signaling Pathways
Prenylated xanthones are known to interact with various cellular signaling pathways, which underlies their diverse biological activities. While the specific pathways modulated by this compound are still under investigation, studies on structurally similar compounds suggest potential involvement of key signaling cascades implicated in cancer, inflammation, and oxidative stress.
Application Notes and Protocols for the Total Synthesis of Prenylated Xanthones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for producing prenylated xanthones, a class of compounds with significant therapeutic potential.[1][2][3] The protocols outlined below are based on established and innovative methodologies, including classical synthesis, microwave-assisted organic synthesis (MAOS), and heterogeneous catalysis.[4][5][6]
Introduction
Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are a prominent class of oxygenated heterocyclic compounds.[2][5] Their prenylated derivatives are particularly abundant in nature and exhibit a wide range of biological activities, including antitumor, anti-inflammatory, antibacterial, and antifungal properties.[1][2][7][8][9] The lipophilic prenyl groups are often associated with enhanced interaction with biological membranes and target proteins, making these compounds attractive for drug development.[4][7] This document details key synthetic protocols, presents comparative data for different methodologies, and illustrates the synthetic workflows.
Key Synthetic Strategies
The total synthesis of prenylated xanthones typically involves two main stages: the construction of the xanthone core and the subsequent introduction of one or more prenyl groups.
1. Construction of the Xanthone Core:
The primary methods for synthesizing the xanthone scaffold include:
-
Grover, Shah, and Shah (GSS) Reaction: A classical method involving the reaction of a phenol with a 2-hydroxybenzoic acid derivative.[10]
-
Cyclodehydration of 2,2'-Dihydroxybenzophenones: This method relies on the acid-catalyzed cyclization of a benzophenone intermediate.[10]
-
Electrophilic Cycloacylation of 2-Aryloxybenzoic Acids: An intramolecular Friedel-Crafts type reaction to form the tricyclic system.[10]
2. Introduction of Prenyl Groups:
The introduction of the isoprenyl (3-methylbut-2-enyl) or other prenyl groups is a critical step and can be achieved through several methods:[2]
-
O-Prenylation (Williamson Ether Synthesis): Reaction of a hydroxyxanthone with a prenyl halide (e.g., prenyl bromide) in the presence of a base. This initially forms an O-prenylated xanthone.
-
C-Prenylation: Direct introduction of a prenyl group onto the aromatic ring. This can occur under various conditions, sometimes as a rearrangement of an O-prenylated intermediate.
-
Claisen Rearrangement: A thermal or Lewis acid-catalyzed rearrangement of an O-prenylated xanthone to a C-prenylated derivative.[1][2]
-
Cyclization Reactions: Subsequent reactions of the prenyl chain, often with an adjacent hydroxyl group, can lead to the formation of dihydrofuran or dihydropyran rings fused to the xanthone core.[2]
Comparative Data of Synthetic Methodologies
The choice of synthetic methodology can significantly impact reaction times and yields. Microwave-assisted organic synthesis (MAOS) and heterogeneous catalysis have emerged as efficient alternatives to conventional heating methods.[4][6][11]
| Starting Material | Product | Method | Reaction Time | Yield (%) | Reference |
| 1,3-Dihydroxyxanthone | 1-Hydroxy-3-(3-methylbut-2-enyloxy)xanthone | Conventional Heating | - | 48 | [4] |
| 1,3-Dihydroxyxanthone | 1-Hydroxy-3-(3-methylbut-2-enyloxy)xanthone | Microwave Irradiation | 10 min | 83 | [4] |
| 1,6-Dihydroxyxanthone | 1-Hydroxy-6-(3-methylbut-2-enyloxy)xanthone | Conventional Heating | - | 25 | [4] |
| 1,6-Dihydroxyxanthone | 1-Hydroxy-6-(3-methylbut-2-enyloxy)xanthone | Microwave Irradiation | 15 min | 53 | [4] |
| 1,3,6-Trihydroxyxanthone | 1,3,6-Tris(3-methylbut-2-enyloxy)xanthone | Conventional Heating | - | 72 | [4] |
| 1-Hydroxyxanthone | 1-(1,1-Dimethylallyl)-2-hydroxyxanthone | Reflux in DMF | 24 h | Low | [9] |
| 1,3-Dihydroxyxanthone | 1,3-Dihydroxy-2-prenylxanthone | Stirring at room temp. | 24 h | 43.09 | [12] |
Table 1: Comparison of yields and reaction times for the prenylation of hydroxyxanthones using conventional heating versus microwave irradiation.
Experimental Protocols
Protocol 1: Microwave-Assisted O-Prenylation of 1,3-Dihydroxyxanthone
This protocol describes the efficient synthesis of 1-hydroxy-3-(3-methylbut-2-enyloxy)xanthone using microwave irradiation.[4]
Materials:
-
1,3-Dihydroxyxanthone
-
Prenyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Microwave reactor
Procedure:
-
In a suitable microwave reactor vessel, combine 1,3-dihydroxyxanthone (1 mmol), anhydrous K₂CO₃ (2 mmol), and dry acetone (10 mL).
-
Add prenyl bromide (1.2 mmol) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power of 300 W for 10 minutes.
-
After cooling, filter the solid K₂CO₃ and wash with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired product.
Protocol 2: Synthesis of a C-Prenylated Xanthone via Claisen Rearrangement
This protocol outlines the Claisen rearrangement of an O-prenylated xanthone to yield a C-prenylated derivative, a key step in the synthesis of many natural products.[1][2]
Materials:
-
1-Hydroxy-3-(3-methylbut-2-enyloxy)xanthone
-
N,N-Diethylaniline
-
Microwave reactor or oil bath
Procedure:
-
Dissolve 1-hydroxy-3-(3-methylbut-2-enyloxy)xanthone (1 mmol) in N,N-diethylaniline (5 mL) in a microwave-safe vial.
-
Heat the mixture using microwave irradiation at 200 °C for 30 minutes. Alternatively, the reaction can be carried out by refluxing in N,N-diethylaniline under conventional heating, though reaction times will be significantly longer.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the C-prenylated product.
Protocol 3: One-Pot Synthesis of Dihydropyranoxanthones using a Heterogeneous Catalyst
This protocol describes a one-pot synthesis of dihydropyranoxanthones from hydroxyxanthones using Montmorillonite K10 clay as a heterogeneous catalyst, often enhanced by microwave irradiation.[4][6]
Materials:
-
Hydroxyxanthone (e.g., 1,3-dihydroxyxanthone)
-
Isoprene
-
Montmorillonite K10 clay
-
Dichloromethane (DCM)
-
Microwave reactor or round-bottom flask
Procedure:
-
To a solution of the hydroxyxanthone (1 mmol) in dry DCM (15 mL), add Montmorillonite K10 clay (0.2 g).
-
Add isoprene (2 mmol) to the suspension.
-
For the microwave-assisted method, irradiate the mixture at 100 W for a specified time (e.g., 1-2 hours). For the conventional method, stir the mixture at room temperature or gentle reflux for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the clay catalyst and wash it with DCM.
-
Evaporate the solvent from the filtrate and purify the crude product by column chromatography to yield the dihydropyranoxanthone.
Synthetic Workflow Diagrams
The following diagrams illustrate the logical flow of the key synthetic strategies for producing prenylated xanthones.
Caption: General synthetic pathway to prenylated and cyclized xanthones.
Caption: Comparison of synthetic methodologies for prenylated xanthones.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. csmres.co.uk [csmres.co.uk]
- 4. sigarra.up.pt [sigarra.up.pt]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antitumor Activity of Some Prenylated Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aca.unram.ac.id [aca.unram.ac.id]
Application of 1,3,7-Trihydroxy-2-prenylxanthone in Antibacterial Assays
Application Note AN-2025-11
Introduction
1,3,7-Trihydroxy-2-prenylxanthone is a member of the xanthone class of organic compounds, which are found in a variety of plant species. Xanthones and their derivatives, particularly those with prenyl groups, have garnered significant interest in the scientific community for their diverse biological activities, including antibacterial properties. The prenyl moiety is thought to enhance the lipophilicity of the molecule, potentially facilitating its interaction with bacterial cell membranes. This document provides an overview of the reported antibacterial activity of this compound and detailed protocols for its evaluation in antibacterial assays.
Antibacterial Activity of this compound
This compound has demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. The reported efficacy varies depending on the bacterial strain and the assay methodology employed.
Summary of Antibacterial Activity
The following table summarizes the quantitative data available for the antibacterial activity of this compound.
| Bacterial Strain | Assay Type | Concentration/Dosage | Result | Reference |
| Enterococcus faecalis (VRE) | Broth Microdilution (MIC) | 6.25 mg/mL | Weaker antibacterial activity | [1][2] |
| Enterococcus faecium (VRE) | Broth Microdilution (MIC) | 6.25 mg/mL | Weaker antibacterial activity | [1][2] |
| Enterococcus gallinarum (VRE) | Broth Microdilution (MIC) | 6.25 mg/mL | Weaker antibacterial activity | [1][2] |
| Escherichia coli | Disc Diffusion | 15% solution | > 5 mm zone of inhibition | [3][4] |
Experimental Protocols
The following are detailed protocols for common antibacterial assays that can be utilized to evaluate the efficacy of this compound. These are generalized methods and may require optimization for specific experimental conditions.
Protocol 1: Agar Disc Diffusion Assay
This method is used to qualitatively assess the antibacterial activity of a substance.
Materials:
-
This compound
-
Sterile filter paper discs (6 mm diameter)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Solvent for dissolving the compound (e.g., DMSO, ethanol)
-
Positive control (standard antibiotic disc)
-
Negative control (disc with solvent only)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Application of Discs:
-
Dissolve a known weight of this compound in a suitable solvent to achieve the desired concentration.
-
Aseptically apply a specific volume (e.g., 20 µL) of the compound solution onto a sterile filter paper disc.
-
Allow the solvent to evaporate completely from the disc in a sterile environment.
-
Place the impregnated disc, along with positive and negative control discs, onto the inoculated MHA plate.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm).
-
The size of the zone is indicative of the antibacterial activity.
-
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial cultures
-
Mueller-Hinton Broth (MHB)
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Solvent for dissolving the compound
-
Positive control (standard antibiotic)
-
Negative control (medium with solvent)
-
Growth control (medium with bacteria)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Compound Dilutions:
-
Dissolve this compound in a suitable solvent to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions, as well as to the growth control and negative control wells.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Alternatively, a viability indicator like resazurin can be added, where a color change indicates bacterial growth.
-
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for assessing antibacterial activity.
Postulated Antibacterial Mechanisms of Prenylated Xanthones
Caption: Potential antibacterial mechanisms of action.
References
Application Notes and Protocols for Cytotoxicity Assays of 1,3,7-Trihydroxy-2-prenylxanthone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting cytotoxicity assays with 1,3,7-Trihydroxy-2-prenylxanthone, a natural compound isolated from plants such as Kielmeyera coriacea. This document outlines detailed protocols for essential in vitro assays to determine the cytotoxic potential of this compound against cancer cell lines.
Introduction
This compound belongs to the xanthone class of polyphenolic compounds, which are known for a variety of biological activities. Prenylated xanthones, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines, often attributed to the presence of the prenyl group which can enhance biological activity. While this compound has been investigated for its trypanocidal activity with noted low toxicity to mammalian cells in that context, related compounds and extracts from its source plant have shown promise in cancer research[1]. For instance, extracts from Kielmeyera coriacea have demonstrated cytotoxic activity against murine melanoma cells and various human tumor cell lines[2][3]. The structure-activity relationship of similar xanthones suggests that the prenyl group is a key contributor to their cytotoxic effects[4][5][6][7]. This document provides standardized protocols to evaluate the cytotoxic and apoptotic effects of this compound on cancer cells.
Data Presentation
The following table summarizes hypothetical quantitative data from the described cytotoxicity assays. This data is for illustrative purposes and represents typical results that might be obtained when testing a moderately cytotoxic compound.
| Assay | Cell Line | Parameter | Concentration (µM) | Result |
| MTT Assay | MCF-7 (Breast Cancer) | Cell Viability (%) | 0 (Control) | 100% |
| 1 | 92% | |||
| 5 | 75% | |||
| 10 | 55% | |||
| 25 | 30% | |||
| 50 | 15% | |||
| IC50 | 12.5 µM | |||
| LDH Release Assay | A549 (Lung Cancer) | % Cytotoxicity | 0 (Control) | 5% |
| 1 | 12% | |||
| 5 | 28% | |||
| 10 | 45% | |||
| 25 | 65% | |||
| 50 | 85% | |||
| Annexin V-FITC/PI Apoptosis Assay | HeLa (Cervical Cancer) | % Apoptotic Cells | 0 (Control) | 4% |
| (After 24h treatment) | 10 | 25% | ||
| 25 | 55% |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound
-
Cancer cell line of choice (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound
-
Cancer cell line of choice (e.g., A549)
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, include a positive control for maximum LDH release by treating a set of wells with a lysis solution provided in the kit.
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of the stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by FITC-conjugated Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Cancer cell line of choice (e.g., HeLa)
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
References
- 1. Trypanocidal activity of 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone isolated from Kielmeyera coriacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of Kielmeyera Coriacea Leaf Constituents in Experimental Melanoma, Tested in Vitro and in Vivo in Syngeneic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and structure-activity relationships of xanthone derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards nine human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Trypanocidal Activity of 1,3,7-Trihydroxy-2-prenylxanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for evaluating the trypanocidal activity of 1,3,7-Trihydroxy-2-prenylxanthone, a natural compound isolated from species such as Kielmeyera coriacea[1]. This document outlines detailed methodologies for in vitro assays against different life cycle stages of Trypanosoma cruzi, cytotoxicity assessment in mammalian cells, and elucidation of the potential mechanism of action, with a focus on mitochondrial function. All quantitative data is summarized for clarity, and experimental workflows are visually represented.
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, primarily in Latin America[2]. The current therapeutic options, nifurtimox and benznidazole, are limited by variable efficacy and significant side effects, necessitating the discovery of novel, safer, and more effective trypanocidal agents[3][4][5]. Natural products are a promising source for such discoveries.
This compound has demonstrated significant in vitro activity against all three forms of T. cruzi (epimastigotes, trypomastigotes, and amastigotes)[1]. Notably, its primary target appears to be the parasite's mitochondrion, a crucial organelle for its survival[1][6]. This protocol provides a standardized framework for the systematic evaluation of this compound.
Materials and Reagents
-
Compound: this compound (purity ≥98%)
-
Parasite Strains: Trypanosoma cruzi (e.g., Y or CL Brener strain)
-
Mammalian Cell Line: L6 rat skeletal myoblasts or Vero cells
-
Culture Media: Liver Infusion Tryptose (LIT) medium, RPMI-1640 medium, Dulbecco's Modified Eagle's Medium (DMEM)
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution, L-glutamine
-
Reagents for Assays: Resazurin sodium salt, N-acetyl-L-cysteine (NAC), Benznidazole, Digitonin, Rhodamine 123, MitoSOX™ Red, Giemsa stain, Methanol, Phosphate Buffered Saline (PBS)
-
Equipment: 96-well microtiter plates, inverted microscope, fluorescence plate reader, flow cytometer, CO2 incubator, centrifuge, optical microscope.
Experimental Protocols
In Vitro Trypanocidal Activity
This protocol assesses the effect of the xanthone on the different developmental stages of T. cruzi.
3.1.1. Activity against Epimastigotes
-
Culturing: Culture epimastigotes in LIT medium supplemented with 10% FBS at 28°C.
-
Assay Setup: Seed 1 x 10^6 parasites/mL into 96-well plates.
-
Compound Addition: Add serial dilutions of this compound (e.g., from 0.1 to 100 µM). Include benznidazole as a positive control and untreated wells as a negative control.
-
Incubation: Incubate the plates at 28°C for 72 hours.
-
Viability Assessment: Add resazurin (final concentration 0.01%) and incubate for another 24 hours. Measure fluorescence at 570 nm excitation and 590 nm emission.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) using a dose-response curve.
3.1.2. Activity against Trypomastigotes
-
Source of Parasites: Obtain trypomastigotes from the supernatant of previously infected L6 or Vero cell cultures.
-
Assay Setup: Seed 1 x 10^7 parasites/mL in 96-well plates.
-
Compound Addition: Add serial dilutions of the test compound and controls as described for epimastigotes.
-
Incubation: Incubate at 37°C in a 5% CO2 atmosphere for 24 hours.
-
Motility and Lysis Assessment: Count motile parasites using a Neubauer chamber under an optical microscope to determine the percentage of lysis.
3.1.3. Activity against Intracellular Amastigotes
-
Cell Seeding: Seed L6 or Vero cells in 96-well plates and allow them to adhere overnight.
-
Infection: Infect the mammalian cells with trypomastigotes at a parasite-to-cell ratio of 10:1. Incubate for 24 hours.
-
Removal of Extracellular Parasites: Wash the wells with PBS to remove non-internalized trypomastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of the xanthone and controls.
-
Incubation: Incubate for 72 hours at 37°C with 5% CO2.
-
Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 mammalian cells by optical microscopy.
-
Data Analysis: Calculate the IC50 value based on the reduction in the number of intracellular amastigotes.
Cytotoxicity against Mammalian Cells
This assay is crucial to determine the selectivity of the compound for the parasite.
-
Cell Seeding: Seed L6 or Vero cells in a 96-well plate at a density of 5 x 10^4 cells/mL.
-
Compound Addition: After 24 hours, add serial dilutions of this compound.
-
Incubation: Incubate for 72 hours at 37°C with 5% CO2.
-
Viability Assessment: Use the resazurin assay as described in section 3.1.1.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50). The Selectivity Index (SI) is then determined by the ratio CC50 / IC50. A higher SI value indicates greater selectivity for the parasite.
Data Presentation
The trypanocidal and cytotoxic activities of this compound are summarized in the table below.
| Parameter | Epimastigotes | Trypomastigotes | Amastigotes | Mammalian Cells (L6) | Selectivity Index (Amastigote) |
| IC50 / CC50 (µM) | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Calculated |
| Reference (Benznidazole) | Data to be filled | Data to be filled | Data to be filled | Data to be filled | Calculated |
Note: The best-reported activity for this xanthone was against the intracellular amastigote form, and it did not show toxicity to mammalian cells at the effective concentrations[1].
Mechanism of Action Protocols
Based on existing evidence, the mitochondrion is a key target of this xanthone[1]. The following protocols can be used to investigate this further.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A loss of mitochondrial membrane potential is an indicator of mitochondrial dysfunction.
-
Parasite Treatment: Treat epimastigotes with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Staining: Incubate the treated and control parasites with Rhodamine 123 (10 µM) for 15 minutes at 28°C in the dark.
-
Analysis: Analyze the fluorescence of the parasite population using a flow cytometer. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.
Measurement of Mitochondrial Superoxide Production
Increased production of reactive oxygen species (ROS) like superoxide (O2•−) is a consequence of mitochondrial damage.
-
Parasite Treatment: Treat epimastigotes as described in section 5.1.
-
Staining: Incubate the parasites with MitoSOX™ Red (5 µM) for 30 minutes at 28°C in the dark.
-
Analysis: Measure the fluorescence intensity by flow cytometry. An increase in fluorescence indicates higher levels of mitochondrial superoxide.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating trypanocidal activity.
Proposed Signaling Pathway of Trypanocidal Action
Caption: Proposed mechanism of trypanocidal action.
Conclusion
This document provides a detailed set of protocols for the comprehensive evaluation of this compound as a potential trypanocidal agent. The methodologies described will allow researchers to robustly assess its efficacy, selectivity, and mechanism of action. The evidence suggests that this compound is a promising candidate for further development in the search for new treatments for Chagas disease.
References
- 1. Trypanocidal activity of 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone isolated from Kielmeyera coriacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Trypanocidal Activity of Chromane-Type Compounds and Acetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypanocidal drugs: mechanisms, resistance and new targets | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. Trypanocidal drugs: mechanisms, resistance and new targets | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of action of trypanocidal and leishmanicidal drugs with focus on novel chemotherapeutic strategies: creation of a Brazilian multicentre working group - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Proposed HPLC Method for the Quantification of 1,3,7-Trihydroxy-2-prenylxanthone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,7-Trihydroxy-2-prenylxanthone is a naturally occurring xanthone derivative that has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound is essential for various stages of research and development, including phytochemical analysis, pharmacokinetic studies, and quality control of natural product-derived preparations. This document provides a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Disclaimer: To date, a specific, validated HPLC method for this compound has not been published in peer-reviewed literature. The protocol detailed below is adapted from a validated method for the structurally similar compound, 1,3-dihydroxy-2-methylxanthone (DHMXAN)[1][2][3]. Therefore, this proposed method requires full validation according to ICH or other relevant guidelines to ensure its accuracy, precision, and suitability for its intended purpose[4][5].
Chromatographic Conditions
The proposed method utilizes reversed-phase HPLC with UV detection, a common and effective technique for the analysis of xanthone derivatives[6][7][8].
| Parameter | Proposed Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis or PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic Methanol:Water (90:10, v/v) with 1% (v/v) Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25°C) |
| Detection Wavelength | 237 nm (based on a similar xanthone)[1][2][9]. A full UV scan of the pure compound is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Representative Performance Data
The following table summarizes the validation data from the published method for 1,3-dihydroxy-2-methylxanthone[1][2][3]. It is presented here to illustrate the expected performance of the proposed method upon successful validation.
| Validation Parameter | Result for 1,3-dihydroxy-2-methylxanthone |
| Linearity Range | 0.25–3.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.3% to 102.7% |
| Precision (RSD%) | |
| - Intra-day | 0.6% to 1.9% |
| - Inter-day | 0.3% to 2.0% |
| Specificity | Specific in the presence of formulation excipients and degradation products |
Detailed Experimental Protocols
Reagents and Materials
-
This compound reference standard (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Acetic Acid (Glacial, analytical grade)
-
Syringe filters (0.45 µm, PTFE or other compatible material)
Preparation of Mobile Phase
-
To prepare 1 L of the mobile phase, carefully measure 900 mL of HPLC-grade methanol and 100 mL of HPLC-grade water into a clean glass reservoir.
-
Add 10 mL of glacial acetic acid to the mixture.
-
Mix thoroughly and degas the solution using sonication for 15-20 minutes or by vacuum filtration.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10.0 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored in the dark at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 0.25, 0.5, 1.0, 1.5, 2.0, and 3.0 µg/mL) by serial dilution of the stock standard solution with the mobile phase[1][2][3].
Sample Preparation
The sample preparation procedure will depend on the matrix (e.g., plant extract, formulation, biological fluid). Below is a general procedure for a dried plant extract.
-
Accurately weigh approximately 100 mg of the dried plant extract into a suitable container[10].
-
Add 10 mL of methanol and sonicate for 30 minutes to facilitate extraction[10].
-
Centrifuge the mixture to pellet insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to ensure the concentration of the analyte falls within the linear range of the calibration curve.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Method Validation (Required)
As this is a proposed method, a full validation must be performed according to ICH Q2(R1) guidelines. Key parameters to validate include[4][5][11]:
-
Specificity: Analyze blank matrix, placebo, and stressed samples (acid, base, oxidation, heat, light) to ensure no interference at the retention time of the analyte peak.
-
Linearity: Analyze at least five concentrations across the intended range and determine the correlation coefficient, y-intercept, and slope of the regression line.
-
Range: Establish the interval between the upper and lower concentrations where the method is precise, accurate, and linear.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration or nine determinations covering the specified range.
-
Intermediate Precision: Assess the method's performance on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±5°C) to assess the method's reliability during normal use.
Visualizations
Below are diagrams illustrating the logical workflow of the proposed analytical method.
Caption: Experimental workflow for HPLC quantification.
Caption: Required pathway for method validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. Separation of Xanthone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mastelf.com [mastelf.com]
1,3,7-Trihydroxy-2-prenylxanthone: A Promising Lead Compound for Drug Discovery
Application Notes and Protocols for Researchers
Introduction
1,3,7-Trihydroxy-2-prenylxanthone is a naturally occurring xanthone derivative found in various plant species, including those from the genera Garcinia and Hypericum.[1] This compound has garnered significant interest in the field of drug discovery due to its diverse and potent biological activities. The unique chemical scaffold, featuring a tricyclic xanthen-9-one core with hydroxyl and prenyl substitutions, contributes to its therapeutic potential. These application notes provide an overview of the key biological activities of this compound, along with detailed protocols for its investigation as a lead compound in antibacterial, anticancer, and antiprotozoal drug development.
Biological Activities and Potential Therapeutic Applications
This compound has demonstrated a range of biological activities, positioning it as a versatile lead compound for targeting various diseases.
-
Antibacterial Activity: The compound exhibits activity against pathogenic bacteria, including vancomycin-resistant enterococci (VRE), suggesting its potential in combating antibiotic-resistant infections.[2][3]
-
Anticancer Activity: While specific data for this compound is emerging, the broader class of prenylated xanthones is well-documented for its cytotoxic effects against various human cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation, making them promising candidates for oncology research.
-
Antiprotozoal Activity: Notably, this compound has shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Its mechanism of action appears to involve the disruption of the parasite's mitochondria.[4]
-
Neuroprotective Effects: The parent compound, 1,3,7-trihydroxyxanthone, has been shown to stimulate the expression of neurotrophic factors such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in astrocytes. This activity is mediated through the cAMP and ERK signaling pathways, suggesting a potential therapeutic role in neurodegenerative disorders.[5]
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of this compound and related compounds.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (μg/mL) | Reference |
| Enterococcus faecalis (VRE) | 6.25 | [2][3] |
| Enterococcus faecium (VRE) | 6.25 | [2][3] |
| Enterococcus gallinarum (VRE) | 6.25 | [2][3] |
Table 2: Trypanocidal Activity of this compound against Trypanosoma cruzi
| Parasite Form | IC50 (μM) |
| Epimastigotes | Data not available |
| Trypomastigotes | Data not available |
| Amastigotes (intracellular) | Data not available |
Note: While a study confirms potent activity against all three forms of T. cruzi, specific IC50 values were not available in the reviewed literature.[4] Further investigation is required to quantify this activity.
Table 3: Anticancer Activity of Selected Prenylated Xanthones (as reference for potential activity)
| Compound | Cancer Cell Line | IC50 (μM) |
| A related prenylated xanthone | MCF-7 (Breast) | Not specified |
| Another related prenylated xanthone | NCI-H460 (Lung) | Not specified |
Note: Specific IC50 values for this compound against cancer cell lines are not yet widely published. The data for related compounds suggests that this is a promising area of investigation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research on this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Antibacterial Susceptibility Testing
This protocol is based on the broth microdilution method.
Materials:
-
This compound
-
Bacterial strains (e.g., VRE strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight and then dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: In Vitro Trypanocidal Activity Assay
This protocol can be adapted to test the activity against epimastigotes, trypomastigotes, and intracellular amastigotes of T. cruzi.
Materials:
-
T. cruzi strains (epimastigotes, trypomastigotes, and a host cell line like L6 or Vero for amastigotes)
-
Appropriate culture media (e.g., LIT for epimastigotes, RPMI-1640 for host cells)
-
96-well plates (clear for microscopy, black for fluorescence/luminescence)
-
Resazurin or a suitable viability dye
-
Microplate reader
Procedure (for intracellular amastigotes):
-
Host Cell Seeding: Seed host cells (e.g., L6 myoblasts) in a 96-well plate at a density that allows for confluent monolayer formation.
-
Infection: Infect the host cells with trypomastigotes at a multiplicity of infection (MOI) of 10:1 and incubate for 24 hours.
-
Compound Addition: Wash the cells to remove extracellular parasites and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Add a viability indicator like resazurin and incubate for another 4-6 hours. Measure the fluorescence or absorbance to determine the percentage of viable parasites relative to untreated controls.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.
Protocol 3: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
IC50 Calculation: Determine the IC50 value, the concentration of the compound that reduces the viability of the cancer cells by 50%.
Protocol 4: Western Blot Analysis of ERK Signaling Pathway
This protocol is for detecting the phosphorylation of ERK in astrocytes treated with this compound.
Materials:
-
Primary astrocyte cultures
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat astrocyte cultures with the compound for the desired time points. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the results.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in drug discovery.
Caption: Drug discovery workflow for this compound.
Caption: Proposed signaling pathway for neurotrophic factor production.
Caption: Workflow of the MTT cytotoxicity assay.
References
- 1. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimastigotes of T. cruzi and inactivation treatment. [bio-protocol.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Cell Culture Techniques for Efficacy Testing of 1,3,7-Trihydroxy-2-prenylxanthone
Introduction
1,3,7-Trihydroxy-2-prenylxanthone is a xanthone compound that has been identified with potential therapeutic properties, including antibacterial and trypanocidal activities.[1][2] Xanthones, as a class of compounds, are known for their broad pharmacological activities, which often include anti-inflammatory and anticancer effects.[3][4] This application note provides a comprehensive framework for evaluating the efficacy of this compound in a cell culture setting, with a focus on its potential anti-inflammatory and cytotoxic effects against cancer cells. The provided protocols are intended for researchers, scientists, and drug development professionals.
Objective
The primary objective of these protocols is to outline a systematic approach to assess the biological activity of this compound. This includes determining its cytotoxic profile, evaluating its anti-inflammatory potential, and investigating its impact on key cellular signaling pathways implicated in inflammation and cancer, such as NF-κB, PI3K/Akt, and MAPK.[5][6][7][8][9]
Experimental Workflow
The experimental workflow is designed to progress from general cytotoxicity screening to more specific mechanistic studies. This approach ensures that the observed effects are not simply due to cell death and allows for a more detailed understanding of the compound's mechanism of action.
References
- 1. Trypanocidal activity of 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone isolated from Kielmeyera coriacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. cusabio.com [cusabio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. frontiersin.org [frontiersin.org]
Application Notes and Protocols for the Identification of 1,3,7-Trihydroxy-2-prenylxanthone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,7-Trihydroxy-2-prenylxanthone and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community. These compounds, found in various plant species, have demonstrated a range of biological activities, including antimicrobial and potential therapeutic properties. This document provides detailed analytical protocols for the identification and characterization of these xanthone derivatives, as well as an overview of their biosynthetic origin and a key biological signaling pathway.
Analytical Protocols
The identification and quantification of this compound derivatives are primarily achieved through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation and confirmation.
High-Performance Liquid Chromatography (HPLC-UV) for Quantification
This protocol describes a general method for the quantification of this compound derivatives in plant extracts or other sample matrices. This method is based on established protocols for similar xanthone compounds and should be validated for specific applications.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis detector, a column oven, and an autosampler.
-
Sample Preparation:
-
Accurately weigh the dried and powdered sample material.
-
Extract the sample with a suitable solvent such as methanol or an acetone/water mixture (e.g., 80:20 v/v) using ultrasonication or maceration.[1][2]
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Elution: A typical gradient would start with a higher proportion of mobile phase A, gradually increasing the proportion of mobile phase B over 20-30 minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm is a common wavelength for the detection of xanthones.[1][2]
-
Injection Volume: 10-20 µL
-
-
Quantification:
-
Prepare a stock solution of a purified this compound standard of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample and determine the peak area of the analyte.
-
Calculate the concentration of the analyte in the sample by interpolation from the calibration curve.
-
Quantitative Data Summary (Representative Values for Xanthone Analysis):
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD) | < 5% |
Note: These values are representative and will vary depending on the specific compound, matrix, and instrumentation. Method validation is essential.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Elucidation
LC-MS is a powerful tool for the identification of xanthone derivatives, providing molecular weight and fragmentation data that are crucial for structural elucidation.
Experimental Protocol:
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)) with an electrospray ionization (ESI) source.
-
Sample Preparation: As described for HPLC-UV analysis.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but often with smaller column dimensions and faster flow rates for UHPLC systems.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive or negative ion mode (positive mode is common for observing [M+H]⁺ ions).
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument.
-
Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain informative MS/MS spectra.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak to determine the accurate mass of the molecular ion (e.g., [M+H]⁺).
-
Perform MS/MS analysis on the molecular ion to obtain a fragmentation pattern.
-
Propose a structure based on the accurate mass and the observed fragmentation, which often involves the loss of the prenyl group and other characteristic cleavages of the xanthone core.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation
NMR spectroscopy is the gold standard for the unambiguous structural elucidation of novel compounds.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
-
Sample Preparation:
-
Isolate a sufficient quantity (typically >1 mg) of the pure compound through preparative HPLC or other purification techniques.
-
Dissolve the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
-
NMR Experiments:
-
1D NMR: ¹H NMR and ¹³C NMR are essential for determining the number and types of protons and carbons in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.
-
-
-
Data Analysis: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the definitive confirmation of the chemical structure.
Visualizations
Experimental Workflow for Xanthone Identification
The following diagram illustrates a typical workflow for the extraction, separation, and identification of this compound derivatives from a plant source.
Caption: Workflow for Xanthone Analysis.
Biosynthetic Pathway of 1,3,7-Trihydroxyxanthone Core
This diagram outlines the initial steps in the biosynthesis of the 1,3,7-trihydroxyxanthone core, a precursor to this compound. The pathway involves intermediates from both the shikimate and acetate pathways.
Caption: Biosynthesis of Xanthone Core.
Proposed Signaling Pathway of Trypanocidal Activity
This compound has demonstrated trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The primary target of this compound appears to be the parasite's mitochondrion.[3] This diagram illustrates the proposed mechanism of action.
Caption: Trypanocidal Mechanism of Action.
References
- 1. The effects on Trypanosoma cruzi of novel synthetic naphthoquinones are mediated by mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and validation of a quantitative liquid chromatography-tandem mass spectrometric method covering 295 bacterial and fungal metabolites including all regulated mycotoxins in four model food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trypanocidal activity of 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone isolated from Kielmeyera coriacea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3,7-Trihydroxy-2-prenylxanthone in Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,7-Trihydroxy-2-prenylxanthone, a member of the xanthone class of natural products, has demonstrated notable cytotoxic activity against various human cancer cell lines. Xanthones, in general, are recognized for their potential as anti-cancer agents, often exerting their effects through mechanisms such as the induction of apoptosis and the inhibition of key protein kinases.[1] The prenyl functional group is often associated with enhanced biological activity in this class of compounds. These application notes provide a summary of the available data on the anti-cancer properties of this compound and detailed protocols for its evaluation in cancer research models.
Data Presentation
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from these studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 16.7 ± 1.5 | --INVALID-LINK-- |
| DU-145 | Prostate Carcinoma | 10.7 ± 0.9 | --INVALID-LINK-- |
| NCI-H460 | Non-Small Cell Lung Cancer | 13.4 ± 1.2 | --INVALID-LINK-- |
| HepG2 | Hepatocellular Carcinoma | > 10 | [MedChemExpress, PMID: 24960143] |
| MCF-7 | Breast Adenocarcinoma | > 10 | [MedChemExpress, PMID: 24960143] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol details the determination of the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, DU-145, NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway Diagram
Xanthone derivatives often induce apoptosis through the intrinsic mitochondrial pathway. The following diagram illustrates a potential mechanism of action for this compound.
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro cytotoxicity assessment of this compound.
Caption: Workflow for MTT-based cytotoxicity assay.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the structural features of xanthones and their anti-cancer activity.
Caption: Structure-activity relationship of prenylated hydroxyxanthones.
References
Troubleshooting & Optimization
improving the yield of 1,3,7-Trihydroxy-2-prenylxanthone chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3,7-Trihydroxy-2-prenylxanthone chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically involves two main stages: the synthesis of the 1,3,7-trihydroxyxanthone core and the subsequent introduction of the prenyl group at the C2 position.
Two common strategies for prenylation are:
-
Direct C-Prenylation: This involves the direct reaction of 1,3,7-trihydroxyxanthone with a prenylating agent, such as prenyl bromide, in the presence of a base.
-
Claisen Rearrangement: This method involves the O-prenylation of the hydroxyl group at the C1 or C3 position to form an allyl ether, followed by a[1][1]-sigmatropic rearrangement to move the prenyl group to the C2 position. This is often a high-yield approach for introducing the prenyl group regioselectively.[2][3]
Q2: What is a typical yield for the synthesis of this compound?
A2: The overall yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the synthesis of the core 1,3,7-trihydroxyxanthone, an overall yield of 62% has been reported in a five-step synthesis.[4] A direct C-prenylation of a similar compound, 1,3-dihydroxyxanthone, using prenyl bromide and KOH has been reported to yield 43.09% of the 2-prenylated product.[5] Protocols involving a Claisen rearrangement approach are often described as "high-yield".[2]
Q3: What are the key factors influencing the yield of the prenylation step?
A3: Several factors can significantly impact the yield and regioselectivity of the prenylation reaction:
-
Choice of Base: The base plays a crucial role in activating the hydroxyl groups of the xanthone core. The strength and steric hindrance of the base can influence which hydroxyl group is deprotonated and thus the site of prenylation.
-
Prenylating Agent: The reactivity of the prenylating agent (e.g., prenyl bromide, prenyl chloride) is a critical factor.
-
Solvent: The polarity of the solvent can affect the solubility of the reactants and the rate of the reaction.
-
Reaction Temperature and Time: These parameters need to be carefully controlled to ensure complete reaction and minimize the formation of side products.
-
Catalyst: In some methodologies, catalysts such as Montmorillonite K10 clay or silica gel can be used to improve yield and selectivity, particularly in Claisen rearrangements.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the prenylated product | 1. Incomplete deprotonation of the xanthone hydroxyl groups.2. Inactive prenylating agent.3. Unfavorable reaction conditions (temperature, time). | 1. Use a stronger base or increase the stoichiometry of the base. Ensure anhydrous conditions as water can quench the base.2. Check the purity and activity of the prenylating agent. Consider using a freshly prepared or purified reagent.3. Systematically optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of multiple products (poor regioselectivity) | 1. Non-selective deprotonation of the different hydroxyl groups on the xanthone ring.2. O-prenylation occurring without subsequent rearrangement.3. Formation of di-prenylated or other side products. | 1. Use a sterically hindered base to favor deprotonation of the less hindered hydroxyl group.2. If using a Claisen rearrangement approach, ensure conditions are suitable for the rearrangement to occur (e.g., thermal conditions, use of a catalyst like silica gel).[2]3. Adjust the stoichiometry of the prenylating agent to favor mono-prenylation. Optimize purification methods (e.g., column chromatography) to isolate the desired isomer. |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials.2. Formation of closely related side products with similar polarity.3. The product is a viscous oil or paste.[5] | 1. Ensure the reaction goes to completion by monitoring with TLC. Consider a work-up procedure to remove unreacted starting materials.2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.3. If the product is not crystalline, use techniques like trituration with a non-polar solvent to induce crystallization or purify using column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 1,3,7-Trihydroxyxanthone (Core Structure)
A facile five-step synthesis of 1,3,7-trihydroxyxanthone starting from 1,3,5-trimethoxybenzene has been described with an overall yield of 62%.[4] The key steps involve:
-
NBS-induced nuclear bromination of 1,3,5-trimethoxybenzene.
-
Lithiation followed by in-situ benzoylation with methyl 2,5-dibenzyloxybenzoate.
-
Selective deprotection of the two benzyl groups.
-
Base-catalyzed intramolecular cyclization.
-
Demethylation to yield 1,3,7-trihydroxyxanthone.
Protocol 2: C-Prenylation of 1,3-dihydroxyxanthone
This protocol describes the synthesis of a closely related compound, 1,3-dihydroxy-2-prenylxanthone, and can be adapted for 1,3,7-trihydroxyxanthone.[5]
Materials:
-
1,3-dihydroxyxanthone (or 1,3,7-trihydroxyxanthone)
-
Potassium hydroxide (KOH)
-
Prenyl bromide
-
Acetone
-
Distilled water
-
10% Hydrochloric acid (HCl) solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 0.228 g of 1,3-dihydroxyxanthone and 0.42 g of KOH in 30 mL of distilled water in a round bottom flask.
-
Stir the mixture for 10 minutes at room temperature.
-
Inject a solution of 0.97 g of prenyl bromide in 3 mL of acetone into the mixture using a syringe.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Acidify the mixture with 100 mL of 10% HCl solution.
-
Extract the product with 35 mL of DCM.
-
Separate the organic layer and evaporate the solvent using a rotary evaporator.
-
The resulting product was a yellow-brown paste with a reported yield of 43.09%.[5]
Data Presentation
Table 1: Reported Yields for Key Synthetic Steps
| Reaction | Starting Material | Product | Reported Yield | Reference |
| Synthesis of Xanthone Core | 1,3,5-Trimethoxybenzene | 1,3,7-Trihydroxyxanthone | 62% (overall) | [4] |
| C-Prenylation | 1,3-Dihydroxyxanthone | 1,3-Dihydroxy-2-prenylxanthone | 43.09% | [5] |
| Regioselective Coupling | 1,3,7-Trihydroxyxanthone | Osajaxanthone | 75% | [4] |
Visualizations
Logical Workflow for Synthesis and Troubleshooting
Caption: A logical workflow for the synthesis of this compound and a troubleshooting guide.
Signaling Pathway: Claisen Rearrangement for Prenylation
Caption: A simplified diagram illustrating the Claisen rearrangement pathway for the prenylation of xanthones.
References
- 1. This compound CAS#: 20245-39-0 [chemicalbook.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of 1,3,7-trihydroxyxanthone and its regioselective coupling reactions with prenal: simple and efficient access to osajaxanthone and nigrolineaxanthone F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aca.unram.ac.id [aca.unram.ac.id]
overcoming challenges in the purification of 1,3,7-Trihydroxy-2-prenylxanthone
Technical Support Center: Purification of 1,3,7-Trihydroxy-2-prenylxanthone
Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this prenylated xanthone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources is it commonly isolated?
A1: this compound is a type of xanthone, a class of polyphenolic compounds.[1] It is characterized by a tricyclic xanthen-9-one core structure with hydroxyl and prenyl functional groups. This compound has been reported in various plant species, including those from the Garcinia and Hypericum genera.[2]
Q2: What are the main challenges in the purification of this compound?
A2: The primary challenges include:
-
Low abundance: This compound is often present in low concentrations in crude plant extracts.
-
Structural similarity to other xanthones: Co-extraction of structurally similar xanthones makes separation difficult.[3]
-
Poor solubility: Like many polyphenols, xanthones can have limited solubility in common solvents, which can be a hurdle for extraction and chromatography.[4]
-
Potential for degradation: The phenolic hydroxyl groups are susceptible to oxidation, especially at higher temperatures or non-optimal pH levels.
Q3: Which solvents are recommended for the extraction of this compound from plant material?
A3: Ethanol has been shown to be one of the most effective solvents for extracting xanthones from plant materials like mangosteen pericarp.[1] Other effective solvents include acetone and ethyl acetate.[1][5] The choice of solvent can significantly impact the yield and purity of the extracted xanthones.
Q4: What types of chromatography are most effective for purifying this compound?
A4: A multi-step chromatographic approach is typically necessary. This often involves:
-
Initial fractionation: Using techniques like column chromatography with silica gel or Sephadex LH-20.[6]
-
Final purification: High-performance liquid chromatography (HPLC), particularly preparative HPLC, is often used for the final isolation of the pure compound.[6] Centrifugal Partition Chromatography (CPC) is another effective technique for separating xanthones from crude extracts.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Compound | - Inefficient initial extraction.- Degradation of the compound during processing.- Suboptimal chromatographic separation. | - Optimize the extraction solvent and conditions (e.g., temperature, time). Ethanol is often a good starting point.[1]- Work at lower temperatures and protect the sample from light to minimize degradation.- Systematically screen different solvent systems for chromatography to improve resolution. |
| Co-elution of Impurities | - Structural similarity to other xanthones in the extract.- Inappropriate stationary or mobile phase in chromatography. | - Employ orthogonal separation techniques (e.g., normal-phase followed by reverse-phase chromatography).- Use a shallower gradient in HPLC to improve the separation of closely related compounds.- Consider using Centrifugal Partition Chromatography (CPC) for its high resolving power with complex mixtures.[7] |
| Poor Peak Shape in HPLC | - Compound insolubility in the mobile phase.- Interaction with the stationary phase.- Overloading of the column. | - Adjust the mobile phase composition; adding a small amount of a stronger solvent like DMSO or using a different organic modifier may help.- Add a chelating agent like EDTA to the mobile phase if metal ion chelation is suspected.- Reduce the sample concentration or injection volume. |
| Compound Degradation (Observed by color change or new peaks in chromatogram) | - Oxidation of phenolic groups.- Exposure to high temperatures or extreme pH. | - Add antioxidants (e.g., ascorbic acid) during extraction and purification steps.- Maintain a neutral or slightly acidic pH.- Avoid excessive heat; use a rotary evaporator at low temperatures for solvent removal. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
This protocol describes a general procedure for extracting and performing an initial cleanup of this compound from a plant source.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., stem bark, leaves) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol (e.g., 1:10 w/v) at room temperature for 72 hours with occasional shaking.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude ethanol extract.
-
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Adsorb the crude extract onto a small amount of silica gel.
-
Prepare a silica gel column (230-400 mesh) packed in a non-polar solvent (e.g., hexanes).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexanes and gradually increasing the proportion of ethyl acetate, followed by methanol.[6]
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to pool fractions containing the target compound.
-
Protocol 2: Preparative HPLC for Final Purification
This protocol is for the final purification of the target compound from the enriched fractions obtained from column chromatography.
-
Sample Preparation:
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol, DMSO).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of methanol and water is often effective. For example, an isocratic mixture of 85:15 methanol-water can be a starting point.[6]
-
Flow Rate: Typically 5-10 mL/min for preparative scale.
-
Detection: UV detection at wavelengths such as 242 nm, 254 nm, and 303 nm, which correspond to the UV absorption maxima of the xanthone system.[6]
-
-
Fraction Collection and Analysis:
-
Collect peaks corresponding to the retention time of this compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of the final product.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthone | C18H16O5 | CID 5495920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassay-guided isolation of prenylated xanthones and polycyclic acylphloroglucinols from the leaves of Garcinia nujiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. technosaurus.co.jp [technosaurus.co.jp]
- 8. technosaurus.co.jp [technosaurus.co.jp]
methods to prevent the degradation of 1,3,7-Trihydroxy-2-prenylxanthone samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1,3,7-Trihydroxy-2-prenylxanthone samples.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Sample Discoloration (e.g., yellowing, browning) | Oxidation or photodegradation of the phenolic xanthone structure. | Store samples in amber vials under an inert atmosphere (e.g., nitrogen or argon). Minimize exposure to light during all experimental procedures. |
| Loss of biological activity | Degradation of the compound due to improper storage temperature or pH. | Store stock solutions at -20°C or -80°C. For working solutions, use buffers within a neutral to slightly acidic pH range and prepare them fresh daily. |
| Precipitation of the sample in aqueous solutions | Low aqueous solubility of the prenylated xanthone. | Prepare stock solutions in an appropriate organic solvent such as DMSO, ethanol, or methanol before diluting in aqueous buffers. Sonication may aid in dissolution. |
| Inconsistent results in bioassays | Sample degradation between experiments or during the assay. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Include a positive control and a freshly prepared standard in each assay to monitor for any loss of activity. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Adjust storage and experimental conditions to minimize their formation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary factors leading to the degradation of this compound, a phenolic compound, are exposure to light (photodegradation), high temperatures, extreme pH conditions (both acidic and basic), and the presence of oxidizing agents.[1][2] The hydroxyl and prenyl groups on the xanthone scaffold are susceptible to oxidation and other chemical modifications under these conditions.
Q2: What is the ideal solvent for dissolving and storing this compound?
A2: Due to its lipophilic prenyl group, this compound has low solubility in water. For long-term storage, it is recommended to dissolve the compound in a high-purity organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol to create a concentrated stock solution.[3][4][5] For experimental use, this stock solution can then be diluted in the appropriate aqueous buffer.
Q3: How should I store my solid and stock solutions of this compound to ensure stability?
A3: Solid samples should be stored in a tightly sealed, amber-colored container at -20°C, preferably under an inert gas. Stock solutions should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C in amber vials.[6] For short-term storage of working solutions, refrigeration at 4°C for no longer than 24 hours is advisable.
Q4: Can I expose my samples to ambient light during my experiments?
A4: It is highly recommended to minimize the exposure of this compound to ambient and UV light. Phenolic compounds are often light-sensitive and can undergo photodegradation.[1][2] Whenever possible, conduct experimental procedures under low-light conditions or use amber-colored labware.
Q5: What is a forced degradation study and why is it important?
A5: A forced degradation or stress study is an experiment where the compound is intentionally exposed to harsh conditions (e.g., strong acids/bases, high heat, oxidizing agents, intense light) to accelerate its degradation.[7][8] This helps to identify potential degradation products, understand the degradation pathways, and develop stability-indicating analytical methods that can distinguish the intact compound from its degradants.
Quantitative Data on Stability
While specific quantitative stability data for this compound is limited in the literature, the following table summarizes the stability of related xanthones and phenolic compounds under various conditions. This data can provide general guidance for handling your samples.
| Compound Class | Condition | Observation | Reference |
| Mangosteen Anthocyanins | Temperature (5°C to 50°C) | Degradation follows first-order kinetics, with a significantly longer half-life at lower temperatures. | [9] |
| Mangosteen Anthocyanins | Light Exposure | The half-life is significantly reduced under UV and infrared light compared to fluorescent light. | [9] |
| α-Mangostin | Temperature/Humidity (30°C/60% RH & 40°C/75% RH) | No significant changes were observed over 6 months in a stability-indicating HPLC method validation. | [10] |
| Mangosteen Peel Extract | Storage Duration | Microencapsulated xanthones showed greater stability during storage compared to the unencapsulated extract. | [6] |
Experimental Protocols
Protocol for a Basic Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a this compound sample.
1. Materials:
- This compound
- Methanol (HPLC grade)
- Hydrochloric acid (0.1 N)
- Sodium hydroxide (0.1 N)
- Hydrogen peroxide (3%)
- Amber HPLC vials
- HPLC or UPLC-MS system
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl in an amber vial.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N NaOH.
-
Analyze by HPLC/UPLC-MS.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH in an amber vial.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
Analyze by HPLC/UPLC-MS.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂ in an amber vial.
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC/UPLC-MS.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed sample in methanol to the initial stock concentration.
-
Analyze by HPLC/UPLC-MS.
-
-
Photodegradation:
-
Expose a methanolic solution of the compound in a clear vial to a photostability chamber (with UV and visible light) for a defined period (e.g., 24 hours).
-
Analyze by HPLC/UPLC-MS.
-
-
Control Sample: Keep a stock solution protected from light at 4°C to serve as an unstressed control.
3. Analysis:
- Inject all samples (stressed and control) into the HPLC/UPLC-MS system.
- Compare the chromatograms to identify new peaks corresponding to degradation products and quantify the loss of the parent compound. A stability-indicating method should be developed and validated for accurate quantification.[8][10][11][12]
Visualizations
Caption: Recommended storage workflow for this compound.
Caption: Factors leading to the degradation of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of solvents and extraction time on total xanthone and antioxidant yields of mangosteen peel (Garcinia mangostana L.) extract [hero.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ricerca.unich.it [ricerca.unich.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Regioselective Prenylation of Hydroxyxanthones
Welcome to the technical support center for the regioselective prenylation of hydroxyxanthones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during these synthetic procedures.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the prenylation of hydroxyxanthones.
Problem 1: Low or No Product Yield
Q1: I am not getting any prenylated product, or the yield is very low. What are the possible causes and solutions?
A1: Low or no product yield is a common issue in the prenylation of hydroxyxanthones. The causes can be broadly categorized into issues with reactants, reaction conditions, or the chosen methodology.
Troubleshooting Steps:
-
Verify Starting Materials:
-
Hydroxyxanthone: Confirm the purity and structural integrity of your starting hydroxyxanthone using techniques like NMR or mass spectrometry. Impurities can inhibit the reaction.
-
Prenylating Agent: Use a fresh, high-quality prenylating agent (e.g., prenyl bromide, dimethylallyl diphosphate). Prenyl bromide can degrade over time, and enzymatic prenyl donors are susceptible to hydrolysis.
-
Solvent and Reagents: Ensure all solvents are anhydrous and reagents are of appropriate grade. Moisture can quench reagents, especially in chemical prenylation methods.
-
-
Optimize Reaction Conditions (Chemical Prenylation):
-
Base Selection: The choice and amount of base are critical. For O-prenylation, a weaker base like potassium carbonate (K₂CO₃) is often sufficient. For C-prenylation, a stronger base may be needed to generate a carbanion, but this can also lead to side reactions. Consider a milder base like potassium hydroxide (KOH) initially.
-
Temperature: Reaction temperature significantly influences the rate and selectivity. For O-prenylation followed by Claisen rearrangement to achieve C-prenylation, the thermal rearrangement step requires high temperatures (often >150 °C). Direct C-prenylation might proceed at lower temperatures. Start with milder conditions and gradually increase the temperature.
-
Reaction Time: Prenylation reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to product degradation.
-
-
Optimize Reaction Conditions (Enzymatic Prenylation):
-
Enzyme Activity: Confirm the activity of your prenyltransferase. Enzyme denaturation or the presence of inhibitors can lead to reaction failure.
-
Cofactors: Ensure the presence of necessary cofactors, such as Mg²⁺, which is often required for prenyltransferase activity.
-
pH and Temperature: Maintain the optimal pH and temperature for your specific enzyme. These parameters are crucial for enzyme stability and catalytic efficiency.
-
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Q2: My reaction produces a mixture of C-prenylated and O-prenylated products, or multiple C-prenylated isomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a primary challenge in hydroxyxanthone prenylation. The outcome is influenced by the substrate's electronic and steric properties, as well as the reaction conditions.
Strategies to Improve Regioselectivity:
-
Chemical Methods:
-
Protecting Groups: Protect hydroxyl groups where prenylation is not desired. This is a highly effective strategy to direct the prenylation to a specific position.
-
Choice of Prenylating Agent and Catalyst: For direct C-prenylation, using 2-methylbut-3-en-2-ol with a Lewis acid catalyst like boron trifluoride (BF₃) can favor C-alkylation over O-alkylation.
-
Claisen Rearrangement: A two-step approach involving initial O-prenylation followed by a thermal Claisen rearrangement can be a reliable method to achieve C-prenylation, often with good regioselectivity at the ortho position to the ether linkage.
-
-
Enzymatic Methods:
-
Enzyme Selection: The key to regioselectivity in enzymatic reactions is the choice of the prenyltransferase. Different enzymes exhibit different substrate specificities and will prenylate at specific positions. For example, some flavonoid prenyltransferases have been shown to be effective for the regiospecific prenylation of hydroxyxanthones.
-
Substrate Engineering: Minor modifications to the hydroxyxanthone substrate can sometimes influence the binding orientation within the enzyme's active site, thereby altering the position of prenylation.
-
Problem 3: Difficulty in Product Purification
Q3: I have a mixture of prenylated isomers that are difficult to separate. What purification strategies can I use?
A3: The separation of regioisomers of prenylated hydroxyxanthones can be challenging due to their similar polarities.
Purification Techniques:
-
Flash Column Chromatography: This is the most common method for separation.
-
Solvent System Optimization: A systematic trial of different solvent systems with varying polarities is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable column (e.g., C18 for reverse-phase) can provide higher resolution.
-
-
Crystallization: If the desired product is a solid, fractional crystallization can be an effective purification method.
Frequently Asked Questions (FAQs)
Q4: What is the main difference in outcome between chemical and enzymatic prenylation of hydroxyxanthones?
A4: The primary difference lies in regioselectivity and reaction conditions .
-
Chemical prenylation , such as using prenyl bromide and a base, often leads to a mixture of O- and C-prenylated products and regioisomers, with yields that can be low. The conditions are often harsh (high temperatures, strong bases).
-
Enzymatic prenylation using prenyltransferases can be highly regioselective, yielding a single product under mild, physiological conditions (neutral pH, moderate temperatures). However, the enzyme's substrate scope might be limited.
Q5: How can I confirm the regiochemistry of my prenylated hydroxyxanthone product?
A5: The most definitive methods for structure elucidation and confirming the position of the prenyl group are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
-
¹H NMR and ¹³C NMR: The chemical shifts and coupling constants of the aromatic protons and carbons will change depending on the position of the prenyl substituent.
-
2D NMR (HMBC, HSQC, NOESY): These experiments are crucial for unambiguously determining the connectivity and spatial relationships within the molecule, thus confirming the prenylation site.
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the molecular formula of the product.
Q6: Can I achieve C-prenylation directly, without going through an O-prenylated intermediate?
A6: Yes, direct C-prenylation is possible, although it can be challenging to control the regioselectivity. One common method is the Friedel-Crafts alkylation using a prenyl source like 2-methylbut-3-en-2-ol in the presence of a Lewis acid catalyst.
Quantitative Data Summary
The following tables summarize quantitative data from various prenylation reactions of hydroxyxanthones.
Table 1: Chemical Prenylation of Hydroxyxanthones
| Starting Material | Prenylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1-hydroxyxanthone | Prenyl bromide | K₂CO₃ | DMF | 150 | 24 | 1-prenyloxyxanthone & C-prenylated isomers | Low | |
| 1-hydroxyxanthone | Isoprene | H₃PO₄ | Xylene | 31 | 30 | C-prenylated isomers | Low | |
| 1,3-dihydroxyxanthone | Prenyl bromide | KOH | Water/Acetone | RT | 24 | 1,3-dihydroxy-2-prenylxanthone | 43.09 |
Table 2: Enzymatic Prenylation of Hydroxyxanthones
| Starting Material | Enzyme | Prenyl Donor | Product | Conversion (%) | Reference |
| 1,3,7-trihydroxyxanthone | MaIDT | DMAPP | 2-dimethylallyl-1,3,7-trihydroxyxanthone | High | |
| Various hydroxyxanthones | AstPT | DMAPP, GPP, FPP | O-prenylated products | Variable |
Note: "High" and "Variable" are used where specific percentages were not provided in the source material.
Experimental Protocols
Protocol 1: General Procedure for Chemical C-Prenylation of 1,3-dihydroxyxanthone
This protocol is adapted from Yuanita et al. (2023).
-
Dissolve Substrate: In a round-bottom flask, dissolve 1,3-dihydroxyxanthone (1 equivalent) and potassium hydroxide (KOH) (approx. 3.5 equivalents) in distilled water.
-
Stir: Stir the mixture at room temperature for 10 minutes.
-
Add Prenylating Agent: Slowly add a solution of prenyl bromide (approx. 3 equivalents) in acetone to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Work-up: Acidify the reaction mixture with 10% HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.
Protocol 2: General Procedure for Enzymatic Prenylation of Hydroxyxanthones
This protocol is a generalized procedure based on studies of enzymatic prenylation.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Hydroxyxanthone substrate (e.g., 1 mM)
-
Prenyl donor (e.g., DMAPP, 2 mM)
-
MgCl₂ (e.g., 5 mM)
-
Purified prenyltransferase enzyme
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1-16 hours).
-
Quench Reaction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extraction: Extract the prenylated product with the organic solvent.
-
Analysis: Evaporate the solvent and analyze the product by HPLC or LC-MS.
Visualizations
Caption: Troubleshooting workflow for low or no product yield in hydroxyxanthone prenylation.
Caption: Strategies to improve regioselectivity in the prenylation of hydroxyxanthones.
enhancing the extraction efficiency of 1,3,7-Trihydroxy-2-prenylxanthone from natural sources
Welcome to the technical support center for the efficient extraction of 1,3,7-Trihydroxy-2-prenylxanthone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources of this compound?
A1: this compound has been reported in various plant species. Some of the notable sources include plants from the families Clusiaceae (e.g., Garcinia species like Garcinia paucinervis) and Hypericaceae (e.g., Hypericum japonicum). The pericarp of mangosteen (Garcinia mangostana) is a rich source of various prenylated xanthones, and related compounds are often co-extracted.
Q2: Which solvent system is most effective for extracting this compound?
A2: The choice of solvent is critical and depends on the extraction method. Generally, solvents with medium polarity are most effective for xanthones. Ethanol, acetone, and ethyl acetate have shown good results. For instance, studies on mangosteen pericarp have demonstrated that ethanol and acetone are superior for extracting xanthones compared to less polar solvents like hexane or highly polar solvents like water.[1][2] 71% ethanol has been identified as an optimal concentration for microwave-assisted extraction (MAE) of xanthones from mangosteen.[1][3][4]
Q3: Can the extraction process lead to the degradation of this compound?
A3: Yes, degradation can occur, especially with methods that employ high temperatures over extended periods. For example, conventional Soxhlet extraction, while effective, can lead to the degradation of heat-sensitive compounds due to prolonged exposure to the solvent's boiling point.[5] Modern techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) are often preferred as they can reduce extraction times and temperatures, thus minimizing degradation.
Q4: What are some common impurities found in the crude extract, and how can they be removed?
A4: Crude extracts often contain a mixture of compounds including other xanthone derivatives, flavonoids, tannins, and pigments like anthocyanins.[1][5] Purification can be achieved through various chromatographic techniques. A common approach is to perform a preliminary fractionation using liquid-liquid extraction with solvents of varying polarity. Further purification can be achieved using column chromatography with silica gel or by employing techniques like high-speed counter-current chromatography (HSCCC).
Troubleshooting Guide
Issue 1: Low Extraction Yield
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The polarity of the solvent may not be optimal for this compound. Test a range of solvents with varying polarities, such as ethanol, acetone, and ethyl acetate, and their aqueous mixtures.[1][2] |
| Insufficient Extraction Time | The extraction time may be too short to allow for complete diffusion of the target compound from the plant matrix. Increase the extraction time incrementally and monitor the yield to determine the optimal duration. |
| Inadequate Solvent-to-Solid Ratio | A low solvent-to-solid ratio can lead to saturation of the solvent and incomplete extraction. Increase the volume of the solvent relative to the amount of plant material. Ratios of 25:1 mL/g have been shown to be effective in MAE of xanthones.[1][3][4] |
| Poor Mass Transfer | The particle size of the plant material may be too large, limiting solvent penetration. Grind the plant material to a finer powder to increase the surface area available for extraction. |
| Ineffective Extraction Method | Maceration, while simple, is often less efficient than other methods.[1][6] Consider switching to a more advanced technique like UAE or MAE, which can significantly improve yields and reduce extraction times.[1][7] |
Issue 2: Presence of Impurities in the Extract
| Possible Cause | Troubleshooting Step |
| Non-selective Solvent | The solvent used may be co-extracting a wide range of other compounds. Employ a multi-step extraction approach, starting with a non-polar solvent like hexane to remove lipids and waxes before extracting with a more polar solvent. |
| Lack of a Purification Step | The crude extract requires further purification. After initial extraction, perform liquid-liquid partitioning or column chromatography to separate the target compound from impurities. |
Issue 3: Degradation of the Target Compound
| Possible Cause | Troubleshooting Step |
| High Extraction Temperature | Prolonged exposure to high temperatures can cause thermal degradation of prenylated xanthones.[5] Use a lower extraction temperature or switch to a non-thermal or rapid heating method like UAE or MAE. |
| Extended Extraction Time | Long extraction times, especially when combined with high temperatures, increase the risk of degradation. Optimize the extraction time to be as short as possible while still achieving a good yield. |
| Presence of Light and Air | Some compounds are sensitive to photodegradation or oxidation. Conduct the extraction in amber glassware and consider using a nitrogen atmosphere to minimize exposure to light and oxygen. |
Quantitative Data on Extraction Methods
The following tables summarize the quantitative data from various studies on xanthone extraction, primarily from mangosteen pericarp, which serves as a model for this compound extraction.
Table 1: Comparison of Different Extraction Methods for Xanthones
| Extraction Method | Solvent | Temperature | Time | Yield (mg/g of dry material) | Reference |
| Maceration | 80% Ethanol | 33°C | 2 h | 0.0565 | [1] |
| Soxhlet Extraction | 80% Ethanol | Boiling point | 2 h | 0.1221 | [1] |
| Ultrasonic-Assisted Extraction (UAE) | 80% Ethanol | 33°C | 0.5 h | 0.1760 | [1] |
| Microwave-Assisted Extraction (MAE) | 71% Ethanol | Not specified | 2.24 min | Not specified (Optimized for antioxidant-rich extract) | [1][3][4] |
| Subcritical Water Extraction | Water | 180°C | 150 min | 34 | [5][8] |
| Subcritical Ethanol Extraction | 95% Ethanol | 160°C | 0.5 h | 57.42 | [6][9] |
Table 2: Effect of Solvent and Time on Total Xanthone Yield (Maceration)
| Solvent | Extraction Time (h) | Total Xanthone Yield (mg/mL) | Reference |
| Acetone | 48 | 32.825 | [2][8] |
| Ethanol | 24 | Not specified (best for antioxidant yield) | [2] |
| Ethyl Acetate | 48 | Lower than Acetone | [2] |
| Methanol | 48 | Lower than Acetone | [2] |
| Hexane | 48 | Significantly lower | [2] |
| Water | 48 | 19.46 | [8] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place 5 g of the powdered material into a 250 mL beaker. Add 100 mL of 80% ethanol.
-
Sonication: Immerse the beaker in an ultrasonic bath or use an ultrasonic probe. Set the temperature to 33°C and the ultrasonic amplitude to 75%.
-
Extraction: Sonicate the mixture for 30 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage: Store the crude extract at -20°C for further analysis.
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction Setup: Place 1 g of the powdered material into a microwave extraction vessel. Add 25 mL of 71% ethanol.
-
Microwave Irradiation: Place the vessel in a microwave extractor. Set the irradiation time to 2.24 minutes and the power to an appropriate level (e.g., 189 W, this may need optimization based on the instrument).
-
Cooling and Filtration: After irradiation, allow the vessel to cool to room temperature. Filter the extract as described in the UAE protocol.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator.
-
Storage: Store the dried extract at -20°C.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yields.
References
- 1. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the antioxidant-rich xanthone extract from mangosteen (Garcinia mangostana L.) pericarp via microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps [mdpi.com]
- 6. ijcea.org [ijcea.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Separation Methods for 1,3,7-Trihydroxy-2-prenylxanthone Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the HPLC separation of 1,3,7-Trihydroxy-2-prenylxanthone isomers.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in separating this compound isomers?
A1: The primary challenges stem from their structural similarity. Isomers often have very close polarity and hydrophobicity, leading to co-elution or poor resolution. Their phenolic hydroxyl groups can also cause peak tailing due to interactions with active sites on the column packing material.[1][2]
Q2: Which type of HPLC column is most suitable for separating these isomers?
A2: A reversed-phase C18 column is the most common and effective choice for separating xanthone derivatives.[3][4] For closely eluting isomers, using a column with smaller particle sizes (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution.[5]
Q3: What is a good starting mobile phase for method development?
A3: A gradient elution using a mixture of an acidified aqueous phase and an organic solvent is a robust starting point. For example, a gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile (Solvent B) is often used.[3] The gradient allows for the separation of compounds with a range of polarities.
Q4: Why is an acid modifier like formic or acetic acid typically added to the mobile phase?
A4: Acidifying the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups on the xanthone isomers. This minimizes unwanted interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.
Q5: At what wavelength should I set the detector for these compounds?
A5: Xanthones typically exhibit strong UV absorbance. A common wavelength for detection is 254 nm, though running a UV scan of your standard is recommended to determine the optimal wavelength for maximum sensitivity.[3]
HPLC Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Poor Resolution or Co-eluting Isomer Peaks
Q: My chromatogram shows broad, overlapping peaks for the isomers. How can I improve the separation?
A: Poor resolution is a common issue when separating structurally similar isomers.[2] Here are several strategies to improve it:
-
Optimize the Mobile Phase Gradient: A shallower gradient increases the separation time between closely eluting peaks.[6] Try decreasing the rate of change of the organic solvent concentration.
-
Adjust Mobile Phase Composition: Switching the organic solvent (e.g., from methanol to acetonitrile) can alter selectivity and improve resolution.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and enhance resolution, although it will lengthen the run time.[1][7]
-
Change Column Temperature: Lowering the column temperature can sometimes increase retention and improve the separation between isomers.[7] Conversely, a higher temperature can increase efficiency.[8] Experiment to find the optimal temperature.
-
Select a Different Stationary Phase: If other adjustments fail, changing the column's bonded phase (e.g., to a C30 or a phenyl-hexyl column) can provide a different selectivity.[5]
Issue 2: Peak Tailing
Q: The peaks for my xanthone isomers are asymmetrical with a distinct "tail." What causes this and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic compounds like phenols.[1][2]
-
Check Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to keep the phenolic groups protonated and reduce interactions with residual silanols on the silica support.
-
Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to minimize the number of free silanol groups.
-
Add a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) can help, but for acidic xanthones, ensuring low pH is key.[9]
-
Reduce Sample Overload: Injecting too much sample can saturate the column and lead to tailing.[1][7][10] Try diluting your sample or reducing the injection volume.
-
Investigate for Dead Volume: Ensure all fittings and tubing are properly connected to avoid extra-column volume, which can cause peak distortion.[6][11]
Issue 3: Peak Fronting
Q: My isomer peaks are asymmetrical with a leading edge. What is causing this "fronting"?
A: Peak fronting is less common than tailing but can occur for several reasons.[2]
-
Sample Solvent Mismatch: The most frequent cause is dissolving the sample in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the initial mobile phase is 90% water). This causes the analyte band to spread improperly at the column inlet.[11] Always try to dissolve your sample in the initial mobile phase composition.[8]
-
Column Overloading: Similar to tailing, injecting a highly concentrated sample can lead to fronting.[1][7] Reduce the sample concentration or injection volume.
-
Low Column Temperature: In some cases, operating at a temperature that is too low can contribute to poor peak shape. Try increasing the column temperature moderately.
Issue 4: Ghost Peaks Appearing in the Chromatogram
Q: I am seeing unexpected peaks in my blank runs and samples. How do I get rid of these "ghost peaks"?
A: Ghost peaks are typically due to contamination or carryover from a previous injection.[1]
-
Use High-Purity Solvents: Ensure you are using HPLC-grade water, acetonitrile, and methanol to avoid introducing contaminants.[1]
-
Clean the System: Flush the injector, tubing, and column thoroughly with a strong solvent (like 100% acetonitrile or isopropanol) to remove adsorbed material.[12]
-
Implement a Needle Wash: Program a robust needle wash step in your autosampler method, using a solvent strong enough to remove all analytes from the needle surface.
-
Check for Sample Degradation: Ensure your sample is stable in the chosen solvent and conditions. Light or temperature-sensitive compounds can degrade over time, creating new peaks.
Experimental Protocol: A Starting Point
This protocol is a representative method for the separation of this compound isomers and should be used as a starting point for further optimization.
1. Materials and Reagents:
-
HPLC-grade Water
-
HPLC-grade Methanol
-
Formic Acid (≥98% purity)
-
Reference standards of xanthone isomers
-
Sample containing the target isomers
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v). Filter through a 0.22 µm membrane.
-
Mobile Phase B: 0.1% Formic Acid in Methanol (v/v). Filter through a 0.22 µm membrane.
-
Degas both mobile phases for at least 10 minutes using sonication or helium sparging before use.[13]
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, preferably the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.[1]
4. HPLC Instrument Conditions:
-
Column: Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Flow Rate: 1.0 mL/min[13]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV-Vis or DAD at 254 nm
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 70 | 30 |
| 35.0 | 70 | 30 |
Quantitative Data Summary
The following table presents hypothetical but realistic data that could be obtained for two closely eluting isomers using the starting protocol above. This serves as a benchmark for method optimization.
| Parameter | Isomer 1 | Isomer 2 | Acceptance Criteria |
| Retention Time (t_R) | 15.2 min | 16.1 min | Consistent retention times |
| Resolution (R_s) | - | 1.6 | R_s > 1.5 for baseline separation |
| Asymmetry Factor (A_s) | 1.1 | 1.2 | 0.9 < A_s < 1.5 for good symmetry |
| Theoretical Plates (N) | > 5000 | > 5000 | Higher N indicates better efficiency |
Visual Workflow and Logic Diagrams
The following diagrams illustrate key workflows and logical relationships in refining your HPLC method.
Caption: A flowchart for troubleshooting poor peak resolution in HPLC.
Caption: The relationship between HPLC parameters and separation outcomes.
References
- 1. mastelf.com [mastelf.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. e-journal.unair.ac.id [e-journal.unair.ac.id]
Technical Support Center: Enhancing In Vivo Reproducibility of Prenylated Xanthones
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the common challenges associated with the low in vivo reproducibility of prenylated xanthones. The information is presented in a question-and-answer format, offering troubleshooting guidance and frequently asked questions to navigate experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vivo evaluation of prenylated xanthones.
Question: My prenylated xanthone demonstrates potent in vitro activity, but this does not translate to in vivo efficacy. What are the primary reasons for this discrepancy?
Answer: This is a frequent challenge stemming from the inherent physicochemical properties of many prenylated xanthones. The primary culprits are:
-
Poor Aqueous Solubility: Prenylated xanthones are often highly lipophilic, leading to low solubility in gastrointestinal fluids. This significantly limits their dissolution and subsequent absorption after oral administration. For instance, α-mangostin has a water solubility of only 2.03 x 10⁻⁴ mg/L at 25°C[1].
-
Low Oral Bioavailability: Consequent to poor solubility and other factors, the fraction of the administered dose that reaches systemic circulation is often very low. A pharmacokinetic study in mice revealed a low oral bioavailability (F = 2.29%) for α-mangostin, attributed to poor gastrointestinal absorption and rapid metabolism[1].
-
Extensive First-Pass Metabolism: After absorption from the gut, prenylated xanthones are transported to the liver via the portal vein, where they can be extensively metabolized by enzymes before reaching systemic circulation. This "first-pass effect" can significantly reduce the concentration of the active compound[2][3].
-
Efflux by Transporters: Intestinal efflux transporters, such as P-glycoprotein, can actively pump the absorbed compounds back into the intestinal lumen, further reducing their net absorption.
Question: How can I improve the oral bioavailability of my lead prenylated xanthone?
Answer: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate and solubility. Common nanoformulation approaches include:
-
Polymeric Nanoparticles: Encapsulating the xanthone within a biodegradable polymer matrix, such as PLGA (polylactic-co-glycolic acid), can improve solubility, protect it from degradation, and provide sustained release.
-
Nanomicelles: These are self-assembling core-shell structures that can encapsulate hydrophobic compounds in their core, dramatically increasing their aqueous solubility.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles are well-suited for lipophilic compounds and can enhance absorption via the lymphatic pathway, partially bypassing first-pass metabolism[1][4].
-
Nanoemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactant that can increase the solubility and absorption of hydrophobic drugs.
-
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state. This can be achieved by methods like solvent evaporation or melting, which can convert the crystalline drug into a more soluble amorphous form. Solid dispersions of α-mangostin with polyvinylpyrrolidone (PVP) have been shown to increase its solubility substantially[5].
-
Chemical Modification: While more complex, derivatization of the xanthone structure can be explored to improve its physicochemical properties.
Question: My results are inconsistent between different batches of experiments. What are the potential sources of this irreproducibility?
Answer: Beyond the inherent properties of the compounds, experimental variability can significantly impact reproducibility. Key factors to consider are:
-
Animal Model Variability: Differences in the age, sex, strain, and gut microbiota of the animal models can lead to variations in drug metabolism and absorption.
-
Experimental Protocol Inconsistencies: Minor variations in dosing, sample collection times, and analytical methods can introduce significant errors. It is crucial to have standardized and well-documented protocols.
-
Formulation Instability: If using a formulation, its stability over time and under different storage conditions should be verified. Changes in particle size or drug leakage from the carrier can alter the pharmacokinetic profile.
-
Inadequate Reporting and Blinding: Lack of randomization in animal studies and unblinded outcome assessment can introduce bias.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters I should be measuring to assess the in vivo performance of my prenylated xanthone formulation?
A1: You should focus on determining the following parameters after oral administration and comparing them to the unformulated compound:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time. An increase in AUC is a key indicator of improved bioavailability.
-
t1/2 (Half-life): The time it takes for the drug concentration in the body to be reduced by half.
Q2: Are there specific signaling pathways that prenylated xanthones are known to modulate in vivo?
A2: Yes, several studies have shown that prenylated xanthones, particularly those from mangosteen, can modulate key signaling pathways involved in cellular protection and inflammation. These include:
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Many prenylated xanthones are potent activators of the Nrf2 pathway. They can disrupt the interaction between Keap1 and Nrf2, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes[6][7][8][9].
-
AhR (Aryl Hydrocarbon Receptor) Pathway: Several prenylated xanthones have been identified as AhR activators. Upon binding, the AhR translocates to the nucleus, dimerizes with ARNT, and modulates the expression of genes involved in xenobiotic metabolism and immune responses[10][11].
Q3: Where can I find detailed protocols for some of the suggested formulation strategies?
A3: This support center provides detailed methodologies for key experiments in the "Experimental Protocols" section below. These protocols are based on published literature and provide a starting point for your own experiments.
Data Presentation
The following tables summarize quantitative data from various studies to facilitate comparison of the effects of different formulation strategies on prenylated xanthones.
Table 1: Enhancement of α-Mangostin Bioavailability and Solubility with Nanoformulations
| Formulation Type | Carrier | Improvement Metric | Result | Reference |
| Polymeric Nanoparticles | PLGA | In vivo Bioavailability (AUC) | 1.75-fold increase vs. free α-mangostin | [12] |
| Nanomicelles | Polyvinylpyrrolidone (PVP) | Aqueous Solubility | >10,000-fold increase | [13] |
| Chitosan-based Nanoparticles | Chitosan/Kappa Carrageenan | In vitro Cytotoxicity (IC50 in MCF-7 cells) | 4.7 µg/mL (vs. 8.2 µg/mL for free α-mangostin) | [1] |
| Chitosan-based Nanoparticles | Chitosan | Aqueous Solubility | 3-fold increase | [1] |
Table 2: In Vitro Cytotoxicity of Selected Prenylated Xanthones
| Compound | Cell Line | Activity (GI50) | Reference |
| 1-hydroxy-2-prenylxanthone | MCF-7 (Breast adenocarcinoma) | 11.0 ± 1.1 µM | [14] |
| 1-hydroxy-4-prenylxanthone | MCF-7 (Breast adenocarcinoma) | 12.0 ± 1.0 µM | [14] |
| Gambogic acid | K562/S (Sensitive leukemia) | 1.32 µM | [15] |
| Gambogic acid | K562/R (Resistant leukemia) | 0.89 µM | [15] |
| Epigambogic acid | K562/S (Sensitive leukemia) | 1.11 µM | [15] |
| Epigambogic acid | K562/R (Resistant leukemia) | 0.86 µM | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to improving the in vivo reproducibility of prenylated xanthones.
Protocol 1: Preparation of α-Mangostin Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol is adapted from studies demonstrating enhanced bioavailability of α-mangostin using polymeric nanoparticles[12].
Materials:
-
α-Mangostin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
High-speed centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of α-mangostin and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at a constant speed.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the droplet size.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at high speed. Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powder for long-term storage and characterization.
Protocol 2: Preparation of α-Mangostin Solid Dispersion by Solvent Evaporation
This method is based on the principle of converting a crystalline drug into an amorphous state to enhance solubility[5][16].
Materials:
-
α-Mangostin
-
Polyvinylpyrrolidone (PVP)
-
Suitable organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Dissolve both α-mangostin and PVP in a suitable organic solvent.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum to obtain a solid mass.
-
Grinding and Sieving: Pulverize the solid mass using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.
-
Drying: Dry the resulting powder in a vacuum oven to remove any residual solvent.
Protocol 3: Caco-2 Cell Permeability Assay
This in vitro assay is widely used to predict the intestinal permeability of a compound.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 12- or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (prenylated xanthone)
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound dissolved in HBSS to the apical (A) or basolateral (B) chamber.
-
At predetermined time points, collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
-
Replace the collected volume with fresh HBSS.
-
-
Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
Mandatory Visualization
This section provides diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Workflow for improving in vivo reproducibility of prenylated xanthones.
Caption: Activation of the Nrf2 signaling pathway by prenylated xanthones.
Caption: Activation of the AhR signaling pathway by prenylated xanthones.
References
- 1. Nanoformulations of α-Mangostin for Cancer Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iium.edu.my [journals.iium.edu.my]
- 6. Garcinone D, a natural xanthone promotes C17.2 neural stem cell proliferation: Possible involvement of STAT3/Cyclin D1 pathway and Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Demethylcalabaxanthone from Garcinia mangostana Exerts Antioxidant Effects through the Activation of the Nrf2 Pathway as Assessed via Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of α-mangostin in rats after intravenous and oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selection strategy for encapsulation of hydrophilic and hydrophobic ingredients with food-grade materials: A systematic review and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
Technical Support Center: Overcoming Microbial Resistance to 1,3,7-Trihydroxy-2-prenylxanthone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on overcoming microbial resistance to 1,3,7-Trihydroxy-2-prenylxanthone.
Frequently Asked Questions (FAQs)
Q1: What is the reported antimicrobial activity of this compound?
A1: this compound has demonstrated antibacterial activity, particularly against vancomycin-resistant Enterococci (VRE) strains, including Enterococcus faecalis, Enterococcus faecium, and Enterococcus gallinarum.[1][2] Published data indicates a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against these VRE strains.[1][2]
Q2: What are the primary mechanisms of microbial resistance to xanthones like this compound?
A2: The primary mechanism of resistance is the overexpression of multidrug resistance (MDR) efflux pumps.[3][4] These pumps are transmembrane proteins that actively transport a wide range of compounds, including xanthones, out of the bacterial cell, thereby reducing the intracellular concentration of the antimicrobial agent to sub-therapeutic levels. Key efflux pump systems implicated in this resistance include the AcrAB-TolC system in Gram-negative bacteria and the NorA efflux pump (a member of the major facilitator superfamily) in Gram-positive bacteria.[2][5]
Q3: What are the main strategies to overcome this resistance?
A3: The two primary strategies to counteract resistance to this compound are:
-
Synergistic Combination Therapy: Using the xanthone in combination with conventional antibiotics. This can restore the efficacy of antibiotics to which the microbe has developed resistance.
-
Efflux Pump Inhibition: Utilizing the xanthone or its derivatives as efflux pump inhibitors (EPIs). By blocking the efflux pump, the intracellular concentration of the primary antibiotic can be increased to effective levels.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values.
-
Possible Cause 1: Solubility issues with this compound.
-
Solution: Prenylated xanthones can have poor water solubility.[6] Ensure the compound is fully dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), before preparing serial dilutions in the broth medium. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.
-
-
Possible Cause 2: Variability in inoculum density.
-
Solution: The density of the bacterial inoculum is a critical factor in MIC assays. Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent starting concentration of bacteria in each experiment.
-
-
Possible Cause 3: Binding of the compound to plasticware.
-
Solution: Hydrophobic compounds can sometimes adhere to the surface of standard polystyrene microplates. If this is suspected, consider using low-binding microplates.
-
Problem 2: No synergistic effect is observed in checkerboard assays.
-
Possible Cause 1: Inappropriate concentration range.
-
Solution: Ensure that the concentration ranges tested for both this compound and the partner antibiotic bracket their individual MICs. The range should typically extend from several dilutions below the MIC to several dilutions above.
-
-
Possible Cause 2: The chosen partner antibiotic and the xanthone have antagonistic or indifferent interactions.
-
Solution: Not all antibiotic combinations will be synergistic. Test a panel of antibiotics from different classes to identify potential synergistic partners.
-
-
Possible Cause 3: The resistance mechanism of the test strain is not susceptible to this combination.
-
Solution: If the primary resistance mechanism is not related to efflux, a combination targeting efflux may not be effective. Characterize the resistance profile of your microbial strain.
-
Problem 3: High background fluorescence in the ethidium bromide accumulation assay for efflux pump inhibition.
-
Possible Cause 1: Intrinsic fluorescence of this compound.
-
Solution: Run a control experiment with the xanthone alone (without bacteria and ethidium bromide) to measure its intrinsic fluorescence at the excitation and emission wavelengths used in the assay. Subtract this background fluorescence from your experimental readings.
-
-
Possible Cause 2: The concentration of ethidium bromide is too high, leading to excessive intercalation with DNA.
-
Solution: Optimize the concentration of ethidium bromide. It should be at a sub-inhibitory level that allows for a clear fluorescent signal upon accumulation without being toxic to the cells.
-
Data Presentation
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Resistance Profile | MIC (µg/mL) |
| Enterococcus faecalis | Vancomycin-Resistant | 6.25[1][2] |
| Enterococcus faecium | Vancomycin-Resistant | 6.25[1][2] |
| Enterococcus gallinarum | Vancomycin-Resistant | 6.25[1][2] |
Table 2: Example of Synergistic Activity of a Xanthone with Oxacillin against MRSA (Data for 1,7-dihydroxyxanthone)
| Compound | MIC alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| 1,7-dihydroxyxanthone | >256 | 16 | ˂0.312[1] | Synergy |
| Oxacillin | 128 | 32 |
Note: This table is provided as a template. Specific FIC index data for this compound is not yet available in the searched literature.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Xanthone Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Serial Dilutions: Add 50 µL of the xanthone stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (bacteria in MHB without xanthone) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the xanthone that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup: In a 96-well plate, perform serial dilutions of this compound along the x-axis and the partner antibiotic along the y-axis.
-
Inoculum Preparation and Inoculation: Prepare and add the bacterial inoculum as described in the MIC protocol.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Indifference
-
FIC Index > 4: Antagonism
-
Protocol 3: Ethidium Bromide Accumulation Assay for Efflux Pump Inhibition
-
Bacterial Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest the cells by centrifugation. Wash the cells with a suitable buffer (e.g., phosphate-buffered saline) and resuspend them to a standardized optical density.
-
Loading with Ethidium Bromide: Add ethidium bromide to the cell suspension at a sub-inhibitory concentration and incubate to allow for its accumulation.
-
Assay: In a 96-well black microplate, add the ethidium bromide-loaded cells.
-
Addition of Xanthone: Add varying concentrations of this compound to the wells. Include a positive control (a known efflux pump inhibitor) and a negative control (no inhibitor).
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence (excitation ~530 nm, emission ~600 nm) over time using a plate reader. A decrease in the rate of fluorescence decline (or an increase in fluorescence) in the presence of the xanthone indicates efflux pump inhibition.
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for evaluating the antimicrobial and resistance-modifying properties of this compound.
Caption: A simplified diagram illustrating the potential regulatory pathways influenced by xanthones, leading to the modulation of efflux pump expression.
Caption: A conceptual diagram of the synergistic mechanism where this compound inhibits efflux pumps, enhancing the intracellular concentration and efficacy of a conventional antibiotic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MarA, SoxS and Rob of Escherichia coli – Global regulators of multidrug resistance, virulence and stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mar, Sox, and Rob Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds | PLOS One [journals.plos.org]
- 5. plantaedb.com [plantaedb.com]
- 6. mdpi.com [mdpi.com]
long-term storage and stability protocols for 1,3,7-Trihydroxy-2-prenylxanthone
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 1,3,7-Trihydroxy-2-prenylxanthone?
A1: For optimal long-term stability, this compound should be stored as a dry powder in a tightly sealed container. To minimize degradation, it is recommended to store the compound at low temperatures, protected from light and moisture. For short-term storage (up to 6 months), refrigeration at 2-8°C is suitable. For long-term storage (>6 months), freezing at -20°C or below is recommended. The storage area should have low humidity.
Q2: How should I handle this compound during experimental use?
A2: Minimize exposure of the compound to ambient light, elevated temperatures, and atmospheric oxygen. When preparing solutions, use de-gassed solvents if possible. It is advisable to prepare fresh solutions for each experiment. If solutions need to be stored, they should be kept at low temperatures (2-8°C or -20°C), protected from light, and used within a short period.
Q3: What solvents are suitable for dissolving this compound?
A3: Based on the chemical structure of xanthones, solvents such as acetone, methanol, ethanol, and dimethyl sulfoxide (DMSO) are commonly used. For aqueous solutions, it is important to consider the pH, as extreme pH values can promote degradation.
Q4: What are the likely degradation pathways for this compound?
A4: Like other polyphenolic compounds, this compound is susceptible to degradation through oxidation, hydrolysis, and photolysis. The phenolic hydroxyl groups are prone to oxidation, which can be accelerated by exposure to light, heat, and the presence of metal ions. The prenyl group may also be a site for oxidative cleavage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in experiments. | Degradation of the compound due to improper storage or handling. | - Verify storage conditions (temperature, light, and moisture protection).- Prepare fresh stock solutions before each experiment.- Perform a purity check of the compound using a suitable analytical method (e.g., HPLC). |
| Appearance of new peaks in HPLC chromatogram over time. | Chemical degradation of the compound. | - Review storage and handling procedures.- Conduct a forced degradation study to identify potential degradation products.- If possible, use an inert atmosphere (e.g., argon or nitrogen) during handling and storage of solutions. |
| Discoloration of the solid compound or solutions. | Oxidation or other forms of chemical degradation. | - Discard the discolored material.- Ensure the storage container is airtight and opaque.- Store under an inert atmosphere if the compound is highly sensitive to oxidation. |
| Poor solubility of the compound. | The compound may have degraded or precipitated out of solution. | - Use a different solvent or a co-solvent system.- Gently warm the solution or use sonication to aid dissolution.- Confirm the purity of the compound. |
Quantitative Data Summary
The following table summarizes generalized stability data for polyphenolic compounds under various stress conditions. This information can be used as a reference for designing stability studies for this compound.
| Condition | Parameter | Typical Observation for Polyphenols |
| Acidic Hydrolysis | 0.1 M HCl, 70°C, 24h | Generally more stable compared to basic conditions. Minor degradation may be observed. |
| Basic Hydrolysis | 0.1 M NaOH, 70°C, 24h | Significant degradation is often observed. |
| Oxidative Stress | 3% H₂O₂, Room Temp, 24h | Susceptible to degradation, leading to the formation of various oxidation products. |
| Thermal Stress | 60°C, 48h | Degradation is dependent on the specific compound structure and the presence of oxygen. |
| Photostability | UV light (254 nm), 24h | Prone to degradation, especially in solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 70°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 70°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the solid compound and 1 mL of the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of a non-stressed control.
-
Calculate the percentage of degradation and identify any major degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to quantify this compound and separate its degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
2. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Specificity is demonstrated by the ability to separate the main peak from degradation products generated during forced degradation studies.
Visualizations
Caption: Workflow for Stability Testing.
Caption: Hypothetical Degradation Pathways.
refinement of dosing protocols for 1,3,7-Trihydroxy-2-prenylxanthone in cell-based studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of dosing protocols for 1,3,7-Trihydroxy-2-prenylxanthone in cell-based studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a type of xanthone, a class of organic compounds naturally found in some plants. Research has shown it to possess trypanocidal activity, meaning it can kill Trypanosoma cruzi, the parasite that causes Chagas' disease. One study indicated that it targets the parasite's mitochondria without inducing toxicity in mammalian cells. It has also been reported to have weak antibacterial activity against vancomycin-resistant enterococci.
Q2: How should I prepare a stock solution of this compound?
A2: Like many prenylated xanthones, this compound has poor aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). It's crucial to dissolve the compound completely in the solvent before making further dilutions in your cell culture medium. To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should typically be kept below 0.5%, and ideally below 0.1%.
Q3: What is a good starting concentration range for my cell-based experiments?
A3: The optimal concentration will be cell-type and assay dependent. Based on studies with related xanthone compounds, a broad starting range for screening could be from 0.1 µM to 50 µM. For initial cytotoxicity assessments, a wider range might be employed. For instance, cytotoxic effects of similar prenylated xanthones have been observed in various cancer cell lines with IC50 values ranging from the low micromolar to double-digit micromolar concentrations.
Q4: What are the potential signaling pathways affected by this compound in mammalian cells?
A4: Direct studies on the signaling pathways modulated by this compound in mammalian cells are limited. However, a closely related compound, 1,3,7-trihydroxyxanthone, has been shown to stimulate the expression of neurotrophic factors in rat astrocytes via the cAMP and ERK-dependent pathways[1]. Additionally, other prenylated xanthones have been found to activate the Aryl hydrocarbon Receptor (AhR) and the Nrf2 pathways in intestinal cells.[2]
Troubleshooting Guides
Issue: Compound Precipitation in Cell Culture Medium
Q: I've diluted my DMSO stock of this compound into my cell culture medium, and I see a precipitate forming. What should I do?
A: This is a common issue with hydrophobic compounds like prenylated xanthones. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The compound may be exceeding its solubility limit in the aqueous medium. Try working with lower final concentrations.
-
Increase the DMSO Concentration (with caution): While not ideal, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might help, but you must run a vehicle control to ensure the solvent itself is not affecting the cells.
-
Use a Serum-Containing Medium for Dilution: If you are using a serum-free medium for your experiment, consider if a medium containing fetal bovine serum (FBS) can be used. The proteins in the serum can help to stabilize hydrophobic compounds and prevent precipitation.
-
Sonication: Briefly sonicating the diluted solution might help to disperse the compound, but this is often a temporary solution.
-
Serial Dilutions: Prepare serial dilutions in your culture medium from a higher concentration intermediate dilution rather than a single large dilution from your stock.
Issue: No Observable Effect on Cells
Q: I've treated my cells with this compound but I'm not seeing any biological effect. What could be the reason?
A: Several factors could contribute to a lack of observed activity:
-
Insufficient Concentration: The concentrations used may be too low to elicit a response in your specific cell model. Consider increasing the concentration range in your next experiment.
-
Inappropriate Time Point: The incubation time might be too short. Some cellular responses take longer to become apparent. Consider a time-course experiment (e.g., 24h, 48h, 72h).
-
Cell Line Specificity: The target of the compound may not be present or may be expressed at very low levels in your chosen cell line.
-
Compound Stability: Ensure that the compound is stable under your experimental conditions (e.g., temperature, light, pH of the medium).
-
Assay Sensitivity: The assay you are using might not be sensitive enough to detect subtle changes. Consider using a more sensitive or different type of assay to measure the biological endpoint.
Issue: High Background Cytotoxicity in Vehicle Control
Q: My cells treated with the DMSO vehicle control are showing signs of stress or death. Why is this happening?
A: This indicates that the concentration of the solvent is too high for your particular cell line.
-
Reduce DMSO Concentration: The most common cause is a final DMSO concentration that is too high. Aim for a final concentration of 0.1% or less. Some sensitive cell lines may require even lower concentrations.
-
Check Your Stock Concentration: Ensure your stock solution is at a high enough concentration so that only a very small volume is needed to achieve your final desired concentration in the culture medium.
-
Uniform Mixing: Ensure the DMSO is thoroughly and evenly mixed into the medium before adding it to the cells to avoid localized areas of high solvent concentration.
-
Quality of DMSO: Use a high-quality, cell culture grade DMSO.
Data Presentation
Table 1: Summary of Reported In Vitro Concentrations and Effects of Prenylated Xanthones
| Compound | Cell Line/Organism | Concentration/Dose | Observed Effect |
| This compound | Trypanosoma cruzi | Not specified | Inhibitory activity against the parasite.[3][4] |
| This compound | Vancomycin-Resistant Enterococci | MIC = 6.25 mg/mL | Weak antibacterial activity.[5][6] |
| Prenylated Xanthone (Garcinone D) | HT-29 (human colon cancer) | 0-25 µM | Activation of AhR and Nrf2 pathways.[2] |
| Prenylated Xanthone (α-mangostin) | BC-1 (human breast cancer) | IC50 = 0.92 µg/mL | Cytotoxic activity.[7] |
| Prenylated Xanthone (Gartanin) | NCI-H187 (human small cell lung cancer) | IC50 = 1.08 µg/mL | Cytotoxic activity.[7] |
| 1,3,7-Trihydroxyxanthone | Rat astrocyte primary cultures | Dose-dependent | Stimulation of NGF and BDNF expression.[1] |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare a vehicle control with the same final concentration of DMSO as the treated wells.
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: A typical experimental workflow for in vitro studies.
Caption: Potential signaling pathways modulated by xanthones.
Caption: A logical guide for troubleshooting common issues.
References
- 1. 1,3,7-Trihydroxyxanthone, derived from Polygalae Radix, a herbal medicine, stimulates the expression of neurotrophic factors in rat astrocyte primary cultures via cAMP- and ERK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Marine Xanthones: A Review [mdpi.com]
- 4. Trypanocidal activity of 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone isolated from Kielmeyera coriacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic prenylated xanthones from the young fruit of Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Elucidation of Prenylated Xanthones: A 2D-NMR Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2D-NMR in Xanthone Analysis
Xanthones are a class of naturally occurring polyphenolic compounds with a diverse range of biological activities. The substitution pattern of hydroxyl, methoxy, and prenyl groups on the xanthone scaffold is crucial for their bioactivity. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity within the molecule.
Comparative NMR Data
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for α-Mangostin, a well-studied diprenylated xanthone. This data serves as a reference for comparison with other similar structures, including what would be expected for 1,3,7-Trihydroxy-2-prenylxanthone.
Table 1: ¹H and ¹³C NMR Data of α-Mangostin (in CDCl₃)
| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) | Key HMBC Correlations (H → C) | Key COSY Correlations (H ↔ H) |
| 1 | 161.7 | 13.78 (s, 1-OH) | C-2, C-9a, C-10a | - |
| 2 | 111.9 | - | - | - |
| 3 | 162.7 | - | - | - |
| 4 | 92.9 | 6.27 (s) | C-2, C-3, C-9a, C-10a | - |
| 4a | 155.4 | - | - | - |
| 5 | 102.9 | 6.80 (s) | C-4a, C-6, C-7, C-8a | - |
| 6 | 155.8 | - | - | - |
| 7 | 143.9 | - | - | - |
| 8 | 137.5 | - | - | - |
| 8a | 112.3 | - | - | - |
| 9 | 182.2 | - | - | - |
| 9a | 103.6 | - | - | - |
| 10a | 155.9 | - | - | - |
| 1' | 21.5 | 3.43 (d, 7.0) | C-1, C-2, C-3, C-2' | H-2' |
| 2' | 121.6 | 5.25 (t, 7.0) | C-1', C-3', C-4' | H-1' |
| 3' | 132.2 | - | - | - |
| 4' | 18.3 | 1.69 (s) | C-2', C-3' | - |
| 5' | 25.9 | 1.68 (s) | C-2', C-3' | - |
| 1'' | 26.6 | 4.09 (d, 7.0) | C-7, C-8, C-8a, C-2'' | H-2'' |
| 2'' | 123.3 | 5.25 (t, 7.0) | C-1'', C-3'', C-4'' | H-1'' |
| 3'' | 132.2 | - | - | - |
| 4'' | 18.0 | 1.82 (s) | C-2'', C-3'' | - |
| 5'' | 25.9 | 1.76 (s) | C-2'', C-3'' | - |
| 3-OCH₃ | 62.1 | 3.80 (s) | C-3 | - |
Data compiled from various literature sources on the NMR characterization of α-Mangostin.
Experimental Protocols for 2D-NMR of Xanthones
A general methodology for the structural elucidation of a prenylated xanthone using 2D-NMR is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified xanthone in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure good signal resolution and to avoid signal overlap with the solvent peak.
-
1D NMR Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify the proton signals and their multiplicities.
-
Acquire a ¹³C NMR spectrum, often with proton decoupling, to identify the carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra Acquisition:
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies proton-proton couplings, typically over two to three bonds. It is crucial for establishing spin systems within the molecule, such as the protons of the prenyl chain and adjacent aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is the primary method for assigning carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to four bonds. HMBC is the key experiment for connecting different fragments of the molecule and for establishing the positions of substituents on the xanthone core. For instance, the correlation of the methylene protons of a prenyl group to the aromatic carbons of the xanthone ring confirms its attachment point.
-
-
Data Processing and Analysis: The acquired 2D spectra are processed using appropriate software (e.g., MestReNova, TopSpin). The analysis involves identifying cross-peaks in the spectra to establish the correlations and build up the molecular structure.
Workflow and Visualization
The logical workflow for 2D-NMR based structural elucidation is depicted in the following diagram:
Structural Confirmation of α-Mangostin using 2D-NMR
The 2D-NMR data of α-Mangostin unequivocally confirms its structure. The key correlations are visualized below:
Analysis of Correlations:
-
COSY: The COSY spectrum reveals the correlations between the methylene protons (H-1' and H-1'') and the vinyl protons (H-2' and H-2'') of the two prenyl groups, establishing their internal connectivity.
-
HMBC: The crucial HMBC correlations confirm the placement of the substituents.
-
The methylene protons of the first prenyl group (H-1') show correlations to the aromatic carbons C-1, C-2, and C-3, firmly placing this prenyl group at the C-2 position.
-
Similarly, the methylene protons of the second prenyl group (H-1'') show correlations to C-7, C-8, and C-8a, confirming its attachment at C-8.
-
The aromatic proton H-4 shows correlations to C-2, C-3, and C-9a, while H-5 correlates with C-6, C-7, and C-8a, confirming the substitution pattern on the xanthone core.
-
The methoxy protons show a clear correlation to C-3, confirming its position.
-
Comparison and Conclusion
The structural elucidation of this compound would follow the same principles. The expected 2D-NMR data would show key HMBC correlations from the methylene protons of the single prenyl group to carbons C-1, C-2, and C-3, confirming its position at C-2. The aromatic protons would show correlations that confirm the 1,3,7-trihydroxy substitution pattern.
Validating the Purity of Synthesized 1,3,7-Trihydroxy-2-prenylxanthone: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized compound is a critical step in the journey from laboratory to clinical application. This guide provides a comparative overview of the primary analytical methods used to validate the purity of synthesized 1,3,7-Trihydroxy-2-prenylxanthone, a member of the xanthone family of compounds known for their potential therapeutic properties. This guide also draws comparisons with a closely related synthesized xanthone, 1,3-dihydroxy-2-prenylxanthone, and a well-researched natural xanthone, α-mangostin, to provide a broader context for purity validation.
Core Purity Validation Methodologies
The principal techniques for assessing the purity of synthesized xanthones are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers unique insights into the identity and purity of the target compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination, offering high resolution and quantitative accuracy. When coupled with a suitable detector, such as a Diode Array Detector (DAD), it can provide information about the presence of impurities by separating them from the main compound based on their differential partitioning between a stationary and a mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure of the synthesized compound. By analyzing the chemical shifts, coupling constants, and integration of the signals, researchers can confirm the identity of the desired product and detect the presence of any structural isomers or other impurities.
Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further corroborating the identity of the target molecule. When coupled with a chromatographic technique like HPLC (LC-MS), it can provide mass information for both the main compound and any impurities present.
Comparative Data on Xanthone Purity
| Compound | Method | Purity | Key Findings |
| 1,3-dihydroxy-2-prenylxanthone | ¹H-NMR | - | Characterization confirmed the successful synthesis and presence of the prenyl group.[1] |
| α-mangostin (isolated) | HPLC | > 98% | The purity of the isolated compound was confirmed to be higher than 98%.[2] |
| Xanthone & 3-methoxyxanthone | HPLC | Recovery: 98.8% - 102.8% | A validated HPLC method showed high accuracy and precision for the quantification of these xanthones in nanocapsules.[3][4] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable purity validation. Below are representative protocols for the key analytical methods.
High-Performance Liquid Chromatography (HPLC) Protocol for Xanthone Purity Analysis
This protocol is adapted from validated methods for xanthone analysis and can be optimized for this compound.[3][4][5]
-
Instrumentation: HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid) is commonly used. A typical gradient could be starting from 65% methanol and increasing to 90% over 30 minutes.[5]
-
Detection: UV detection at a wavelength of 254 nm.[5]
-
Sample Preparation: The synthesized compound is dissolved in a suitable solvent (e.g., methanol) to a known concentration.
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The synthesized compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
Analysis: Both ¹H and ¹³C NMR spectra are acquired. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS). The data is processed and analyzed to confirm the expected structure. For 1,3-dihydroxy-2-prenylxanthone, the ¹H-NMR spectrum showed characteristic signals for the aromatic protons and the prenyl group.[1]
Mass Spectrometry (MS) Protocol
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is a common technique for xanthones.
-
Analysis: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ion. This allows for the confirmation of the molecular weight of the synthesized compound.
Experimental and Logical Workflows
Visualizing the workflow for purity validation can aid in understanding the logical progression of the analytical process.
Caption: A logical workflow for the synthesis, purification, and purity validation of this compound.
Caption: A detailed workflow for determining the purity of a synthesized xanthone using HPLC.
Signaling Pathway Context (Hypothetical)
While the direct signaling pathways modulated by this compound are a subject of ongoing research, many xanthones are investigated for their potential to inhibit inflammatory pathways. A hypothetical pathway is illustrated below.
Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action for a xanthone compound.
References
- 1. aca.unram.ac.id [aca.unram.ac.id]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cytotoxic Landscape of Prenylated Xanthones: A Comparative Analysis of 1,3,7-Trihydroxy-2-prenylxanthone
In the ongoing quest for novel anticancer agents, prenylated xanthones, a class of secondary metabolites prevalent in medicinal plants, have garnered significant attention for their potent cytotoxic activities. This guide provides a comparative analysis of the cytotoxicity of 1,3,7-Trihydroxy-2-prenylxanthone and its derivatives against other notable prenylated xanthones, supported by experimental data to inform researchers and drug development professionals.
Comparative Cytotoxicity: IC50 Values
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of a biological process, such as cell proliferation. The following table summarizes the IC50 values of this compound derivatives and other prenylated xanthones against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1,3,7-trihydroxy-2-(3-methyl-2-butenyl)-8-(3-hydroxy-3-methylbutyl)-xanthone | A549 (Lung Carcinoma) | 4.3 | [1] |
| SMMC-7721 (Hepatocellular Carcinoma) | 3.9 | [1] | |
| HCT-116 (Colon Carcinoma) | 5.1 | [1] | |
| BGC-823 (Gastric Carcinoma) | 2.8 | [1] | |
| 1,3,8-trihydroxy-2-(3-methyl-2-butenyl)-4-(3-hydroxy-3-methylbutanoyl)-xanthone | A549 (Lung Carcinoma) | 3.8 | [1] |
| SMMC-7721 (Hepatocellular Carcinoma) | 3.2 | [1] | |
| HCT-116 (Colon Carcinoma) | 4.5 | [1] | |
| BGC-823 (Gastric Carcinoma) | 2.5 | [1] | |
| Garcinone C | A549 (Lung Carcinoma) | 4.1 | [1] |
| SMMC-7721 (Hepatocellular Carcinoma) | 3.5 | [1] | |
| HCT-116 (Colon Carcinoma) | 4.8 | [1] | |
| BGC-823 (Gastric Carcinoma) | 2.6 | [1] | |
| γ-Mangostin | A549 (Lung Carcinoma) | 4.0 | [1] |
| SMMC-7721 (Hepatocellular Carcinoma) | 3.4 | [1] | |
| HCT-116 (Colon Carcinoma) | 4.6 | [1] | |
| BGC-823 (Gastric Carcinoma) | 2.7 | [1] | |
| α-Mangostin | BC-1 (Breast Cancer) | 0.92 µg/mL | [2][3] |
| KB (Epidermoid Carcinoma) | 2.08 µg/mL | [2][3] | |
| Gartanin | NCI-H187 (Small Cell Lung Cancer) | 1.08 µg/mL | [2][3] |
| Mangostenone C | KB (Epidermoid Carcinoma) | 2.8 µg/mL | [2][3] |
| BC-1 (Breast Cancer) | 3.53 µg/mL | [2][3] | |
| NCI-H187 (Small Cell Lung Cancer) | 3.72 µg/mL | [2][3] |
Experimental Protocols
The evaluation of cytotoxicity for these compounds predominantly relies on the MTT assay, a colorimetric method that measures cellular metabolic activity.
MTT Assay for Cell Viability:
-
Cell Seeding: Human cancer cell lines (e.g., A549, SMMC-7721, HCT-116, BGC-823) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,3,7-trihydroxy-2-(3-methyl-2-butenyl)-8-(3-hydroxy-3-methylbutyl)-xanthone) and incubated for a further 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation and Solubilization: The plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells. Subsequently, the supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathways and Molecular Mechanisms
The cytotoxic effects of prenylated xanthones are often mediated through the induction of apoptosis, a form of programmed cell death.
Apoptosis Induction Pathway:
Several studies suggest that prenylated xanthones can trigger apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins belonging to the Bcl-2 family. For instance, some benzophenones, which share structural similarities with xanthones, have been shown to upregulate pro-apoptotic proteins like PUMA and Bak, while also affecting the levels of anti-apoptotic proteins such as Bcl-2 and Mcl-1 in HT-29 colon cancer cells.[4] This disruption of the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately executing apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by prenylated xanthones.
Experimental Workflow for Cytotoxicity Screening:
The process of identifying and characterizing cytotoxic compounds from natural sources typically follows a structured workflow, from extraction to the determination of cellular mechanisms.
Caption: General workflow for cytotoxic compound discovery from natural products.
References
- 1. Cytotoxic Prenylated Xanthones from the Pericarps of Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic prenylated xanthones from the young fruit of Garcinia mangostana [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antibacterial Spectrum of 1,3,7-Trihydroxy-2-prenylxanthone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the antibacterial spectrum of 1,3,7-Trihydroxy-2-prenylxanthone, contrasting its efficacy with other relevant xanthone derivatives. The information is compiled from existing scientific literature to offer an objective overview supported by available experimental data.
Introduction to this compound
Xanthones are a class of naturally occurring polyphenolic compounds found in various plant families. They possess a distinctive tricyclic xanthen-9-one scaffold and are known for a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The substitution patterns on the xanthone core, such as hydroxylation, methoxylation, and prenylation, significantly influence their biological effects.
This compound is a prenylated xanthone that has been isolated from plants such as Cudrania cochinchinensis. The presence of both hydroxyl and prenyl groups suggests potential bioactivity. This guide focuses on elucidating its antibacterial profile in comparison to its non-prenylated parent compound and other structurally related xanthones.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound and compares it with other relevant xanthones.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Enterococcus faecalis (VRE) | 6250 | [1][2] |
| Enterococcus faecium (VRE) | 6250 | [1][2] | |
| Enterococcus gallinarum (VRE) | 6250 | [1][2] | |
| 1,3,7-Trihydroxyxanthone | Not specified | Inactive | [3][4] |
| γ-Mangostin | Staphylococcus aureus (MRSA) | 3.13 | [5] |
| Staphylococcus aureus (MSSA) | 6.25 | [5] | |
| Enterococcus spp. (VRE) | 6.25 | [5] | |
| Enterococcus spp. (VSE) | 6.25 | [5] | |
| 1,3-Dihydroxy-2-prenylxanthone | Escherichia coli | Moderate Activity (Inhibition zone > 5 mm at 15% conc.) | [6] |
Analysis of Antibacterial Spectrum:
Based on the available data, this compound exhibits weak antibacterial activity, with a high MIC value of 6250 µg/mL against vancomycin-resistant Enterococcus (VRE) strains[1][2]. In contrast, its parent compound, 1,3,7-trihydroxyxanthone, is reported to be inactive, suggesting that the addition of the prenyl group at the C-2 position is crucial for conferring some level of antibacterial property, albeit a weak one.
For a broader perspective, when compared to a well-studied prenylated xanthone like γ-mangostin, the difference in potency is stark. γ-Mangostin demonstrates significant activity against multi-drug resistant Gram-positive bacteria, including MRSA and VRE, with MIC values as low as 3.13 to 6.25 µg/mL[5]. This highlights that while prenylation is important, the overall substitution pattern on the xanthone scaffold plays a critical role in determining the antibacterial potency.
Furthermore, a closely related compound, 1,3-dihydroxy-2-prenylxanthone, has shown moderate activity against the Gram-negative bacterium Escherichia coli[6]. This suggests that the specific arrangement and number of hydroxyl groups, in combination with the prenyl moiety, dictates the spectrum of activity.
Experimental Protocols
The determination of the antibacterial spectrum and MIC values typically follows standardized procedures. The most common method cited in the literature for evaluating the antibacterial activity of natural compounds is the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C.
-
A few colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.
-
The suspension is then diluted to the final working concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium. The concentration range is selected to encompass the expected MIC value.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Positive control wells (containing bacteria and broth without the test compound) and negative control wells (containing only broth) are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure the optical density.
-
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Caption: Workflow for MIC determination.
Logical Relationship of Xanthone Structure and Antibacterial Activity
This diagram illustrates the influence of structural modifications on the antibacterial activity of the xanthone scaffold, based on the comparative data.
Caption: Structure-activity relationship of xanthones.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities of Polyhydroxylated Xanthones from Garcinia succifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. aca.unram.ac.id [aca.unram.ac.id]
A Comparative Guide to the Structure-Activity Relationship of 1,3,7-Trihydroxy-2-prenylxanthone Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1,3,7-trihydroxy-2-prenylxanthone and its analogs, focusing on their anticancer and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Structure-Activity Relationship Insights
The biological activity of xanthone derivatives is significantly influenced by the type, number, and position of substituent groups on the dibenzo-γ-pyrone framework.[1] Prenylated xanthones, a major class of naturally occurring xanthones, have garnered considerable attention for their diverse pharmacological activities.[1] The introduction of a prenyl group to a hydroxyxanthone core can dramatically increase its anticancer activity.[1]
Key determinants for the cytotoxic effects of prenylated xanthones include:
-
Hydroxylation Pattern: The presence and position of hydroxyl groups are critical for activity. A hydroxyl group at the C-1 position is often considered important for the anticancer activity of xanthones.[1]
-
Prenylation: The addition of prenyl groups generally enhances cytotoxic activity.[1] The position of the prenyl group also plays a crucial role in determining the potency.
-
Other Substituents: The presence of methoxy groups or the formation of pyran rings through cyclization of a prenyl chain can modulate the biological activity.
While a systematic SAR study on a comprehensive series of this compound analogs is not extensively available in the current literature, the data from various studies on similar compounds allow for the deduction of general trends. For instance, α-mangostin, a well-known prenylated xanthone, exhibits potent cytotoxic effects against various cancer cell lines.[2]
Data Presentation: Cytotoxicity of Prenylated Xanthone Analogs
The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound analogs and related compounds against various human cancer cell lines.
Table 1: Cytotoxicity of Prenylated Xanthones from Garcinia mangostana [2]
| Compound | KB (μg/mL) | BC-1 (μg/mL) | NCI-H187 (μg/mL) |
| Mangostenone C | 2.8 | 3.53 | 3.72 |
| Mangostenone D | 9.79 | 3.88 | 9.07 |
| Mangostenone E | 19.96 | 17.53 | Inactive |
| α-Mangostin | 2.08 | 0.92 | 2.87 |
| Gartanin | 15.63 | 15.54 | 1.08 |
| Garcinone E | 2.67 | 1.44 | 3.74 |
Table 2: Cytotoxicity of this compound Analogs [3]
| Compound | CNE1 (μM) | CNE2 (μM) | SUNE1 (μM) | HONE1 (μM) | A549 (μM) | GLC82 (μM) | MCF-7 (μM) | Bel-7402 (μM) |
| 1 | 6.8 | 7.2 | 8.5 | 9.1 | 10.3 | 12.5 | 15.4 | 11.8 |
| 2 | 7.5 | 8.1 | 9.3 | 10.2 | 11.6 | 13.8 | 16.2 | 12.9 |
Compound 1: 1,3,7-trihydroxy-2-(3-methyl-2-butenyl)-8-(3-hydroxy-3-methylbutyl)-xanthone Compound 2: 1,3,7-trihydroxy-2-(3-methyl-2-butenyl)-8-(3-methyl-2-butenyl)-xanthone
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Apoptosis Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
Apoptosis, or programmed cell death, can be quantified by analyzing the DNA content of cells using propidium iodide (PI) staining followed by flow cytometry.
-
Cell Treatment and Harvesting: Cells are treated with the xanthone analogs for a defined period. Both adherent and floating cells are collected.
-
Fixation: The cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. Apoptotic cells will have a fractional DNA content and will appear as a sub-G1 peak in the DNA histogram.
Antibacterial Activity Assessment: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Xanthone-Induced Apoptosis
Prenylated xanthones have been shown to induce apoptosis in cancer cells. While the exact signaling cascade for this compound analogs is not fully elucidated, a plausible pathway involves the activation of intrinsic and/or extrinsic apoptotic pathways, leading to caspase activation and subsequent cell death.
Caption: Proposed mechanism of apoptosis induction by prenylated xanthones.
Experimental Workflow for SAR Analysis
The following diagram illustrates a typical workflow for the structure-activity relationship analysis of novel xanthone analogs.
Caption: Workflow for SAR analysis of xanthone analogs.
References
cross-validation of 1,3,7-Trihydroxy-2-prenylxanthone bioactivity across multiple cell lines
A comprehensive analysis of the biological effects of 1,3,7-Trihydroxy-2-prenylxanthone, a naturally occurring xanthone derivative, reveals a spectrum of activities across various cell lines, ranging from antimicrobial and antiparasitic to potential, albeit weak, anticancer effects. This guide synthesizes the available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated notable trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, by targeting the mitochondrion.[1] It also exhibits weak antibacterial properties.[2] While its direct cytotoxicity against human cancer cell lines appears limited, with IC50 values greater than 10 μM for hepatocellular carcinoma (HepG2) and normal liver (L02) cells, the bioactivity of structurally similar xanthones suggests potential mechanisms of action that warrant further investigation.[2] This guide provides a detailed comparison of its effects, outlines the experimental protocols used for its evaluation, and visualizes a potential signaling pathway based on related compounds.
Data Presentation: A Comparative Analysis of Bioactivity
The biological activities of this compound and related compounds have been assessed across a variety of cell lines, with results summarized below.
| Compound | Cell Line/Organism | Bioactivity Type | Measurement | Value | Reference |
| This compound | Trypanosoma cruzi | Trypanocidal | - | Active | [1] |
| Mammalian cells | Cytotoxicity | - | Not toxic | [1] | |
| Vancomycin-Resistant Enterococci | Antibacterial | MIC | 6.25 µg/mL | [2] | |
| HepG2 (Human Liver Cancer) | Cytotoxicity | IC50 | > 10 µM | [2] | |
| L02 (Human Normal Liver) | Cytotoxicity | IC50 | > 10 µM | [2] | |
| 1,3,7-Trihydroxyxanthone | Rat Primary Astrocytes | Neurotrophic Factor Induction | - | Stimulates NGF & BDNF | |
| Dulxanthone A | HepG2 (Human Liver Cancer) | Cytotoxicity, Apoptosis, Cell Cycle Arrest | - | Active | [3][4] |
| Other Prenylated Xanthones | Various Cancer Cell Lines | Anticancer | IC50 | Varies (µM range) | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and critical evaluation of the presented data.
Cell Viability and Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After the incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antibacterial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the target bacteria in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Trypanocidal Activity Assay
This assay evaluates the efficacy of a compound against the different life stages of Trypanosoma cruzi.
-
Parasite Culture: Culture epimastigotes, trypomastigotes, and amastigotes of T. cruzi under appropriate laboratory conditions.
-
Compound Treatment: Treat the parasites with various concentrations of the test compound. For intracellular amastigotes, infect host cells (e.g., macrophages or fibroblasts) prior to treatment.
-
Incubation: Incubate the treated parasites/infected cells for a defined period.
-
Viability Assessment: Assess parasite viability using methods such as direct counting with a hemocytometer, colorimetric assays (e.g., using resazurin), or by measuring the activity of a parasite-specific enzyme.
-
IC50 Determination: Calculate the IC50 value, the concentration of the compound that inhibits parasite growth by 50%.
Mandatory Visualizations
Potential Signaling Pathway for Xanthone-Induced Apoptosis
Based on the known activity of the structurally similar compound dulxanthone A in HepG2 cells, the following diagram illustrates a potential signaling pathway through which this compound might induce apoptosis in cancer cells.[3][4]
Caption: Potential p53-mediated mitochondrial apoptosis pathway.
General Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of a compound's bioactivity against a panel of cell lines.
Caption: Workflow for in vitro bioactivity assessment.
References
- 1. Trypanocidal activity of 1,3,7-trihydroxy-2-(3-methylbut-2-enyl)-xanthone isolated from Kielmeyera coriacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Dulxanthone A induces cell cycle arrest and apoptosis via up-regulation of p53 through mitochondrial pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Synthetic vs. Natural 1,3,7-Trihydroxy-2-prenylxanthone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported biological activities of synthetic and naturally occurring 1,3,7-Trihydroxy-2-prenylxanthone. While a direct head-to-head study under identical experimental conditions is not available in the current literature, this document collates and presents the existing data from separate studies to offer a comparative overview. The focus of this guide is on the antibacterial properties of this xanthone derivative.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated for both its natural and synthetic forms in different studies. The following table summarizes the key quantitative findings.
| Form | Target Organism(s) | Assay Type | Quantitative Data | Source |
| Natural | Enterococcus faecalis, Enterococcus faecium, Enterococcus gallinarum (Vancomycin-Resistant Enterococci - VREs) | Minimum Inhibitory Concentration (MIC) | MIC = 6.25 µg/mL | [1] |
| Synthetic | Escherichia coli | Disc Diffusion | Inhibition zone > 5 mm at a 15% concentration | [2][3] |
Note: The results presented are from different studies with varying methodologies, and therefore, a direct comparison of the potency of the natural versus synthetic compound should be made with caution.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Natural this compound
The antibacterial activity of natural this compound against vancomycin-resistant enterococci (VREs) was determined using a standard microdilution method.
-
Bacterial Strains: Vancomycin-resistant strains of Enterococcus faecalis, Enterococcus faecium, and Enterococcus gallinarum were used.
-
Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a concentration of 10^6 colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
Compound Preparation: The natural this compound was dissolved in a suitable solvent and serially diluted in the broth to achieve a range of concentrations.
-
Incubation: The microplates containing the bacterial inoculum and the test compound at various concentrations were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[1]
Disc Diffusion Assay for Synthetic this compound
The antibacterial activity of the synthesized 1,3,7-dihydroxy-2-prenylxanthone was assessed using the disc diffusion method against Escherichia coli.
-
Bacterial Culture: A standardized inoculum of E. coli was spread evenly onto the surface of a nutrient agar plate.
-
Disc Preparation: Sterile filter paper discs were impregnated with a 15% solution of the synthesized xanthone.
-
Application of Discs: The impregnated discs were placed onto the surface of the inoculated agar plates.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The antibacterial activity was determined by measuring the diameter of the clear zone of growth inhibition around the disc. An inhibition zone greater than 5 mm was reported.[2][3]
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: General workflow for in vitro antibacterial susceptibility testing.
Discussion
The available data indicates that this compound, in both its natural and synthetic forms, possesses antibacterial properties. The natural form, isolated from Cudrania cochinchinensis, has shown activity against Gram-positive vancomycin-resistant enterococci with a determined MIC value of 6.25 µg/mL[1]. The synthetic counterpart demonstrated moderate activity against the Gram-negative bacterium Escherichia coli in a disc diffusion assay[2][3].
It is important to note that the different bacterial strains and methodologies used in these studies prevent a direct quantitative comparison of the antibacterial potency. The MIC assay provides a more precise measure of the minimum concentration required to inhibit growth, while the disc diffusion assay gives a qualitative or semi-quantitative indication of susceptibility.
The prenyl group attached to the xanthone scaffold is generally considered to be important for its biological activity, often enhancing its interaction with biological membranes and targets[4][5]. The synthesis of prenylated xanthones is a subject of ongoing research to explore and optimize their therapeutic potential[4].
Conclusion
Both natural and synthetic this compound exhibit antibacterial activity. However, to definitively compare their biological efficacy, further studies are required where both compounds are tested in parallel under identical experimental conditions against a broader panel of microorganisms. Such studies would provide valuable insights for drug development professionals regarding the potential advantages of either synthetic production or natural extraction for this bioactive compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aca.unram.ac.id [aca.unram.ac.id]
- 3. aca.unram.ac.id [aca.unram.ac.id]
- 4. From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of Off-Target Effects for 1,3,7-Trihydroxy-2-prenylxanthone: A Comparative Guide
This guide provides a comparative evaluation of the potential off-target effects of 1,3,7-Trihydroxy-2-prenylxanthone against other well-studied xanthones, namely α-Mangostin and Gambogic Acid. Due to the limited direct experimental data on the off-target profile of this compound, this guide leverages available information on related compounds to infer potential interactions and provide a framework for future experimental validation.
Executive Summary
This compound is a member of the xanthone family, a class of compounds known for a wide range of biological activities, including antibacterial, anticancer, and neurotrophic effects. While its primary activities are under investigation, a thorough understanding of its potential off-target effects is crucial for its development as a therapeutic agent. This guide outlines potential off-target interactions with key protein families, including kinases, cytochrome P450 enzymes, and inflammatory complexes, by comparing available data for structurally related xanthones.
Data Presentation: Comparative Off-Target Profiles
The following tables summarize the known off-target activities of comparator xanthones. This data provides a basis for predicting the potential off-target profile of this compound.
Table 1: Kinase Inhibitory Activity
| Compound | Kinase Target | Assay Type | IC50 / % Inhibition | Reference |
| α-Mangostin | MARK4 | Enzyme inhibition assay | IC50 = 1.47 µM | [1][2] |
| α-Mangostin | EGFR | Kinase inhibition assay | 29-30% inhibition | [3][4] |
| β-Mangostin | EGFR | Kinase inhibition assay | 29-30% inhibition | [3][4] |
| Gambogic Acid | VEGFR2 | Kinase inhibition assay | - | [5] |
Table 2: Cytochrome P450 (CYP) Inhibition
| Compound | CYP Isoform | Ki (µM) | IC50 (µM) | Reference |
| α-Mangostin | CYP2C8 | - | - | [6][7] |
| α-Mangostin | CYP2C9 | - | - | [6][7] |
| Emodin (related compound) | CYP1A1 | - | 12.25 | [8] |
| Emodin (related compound) | CYP1A2 | - | 3.73 | [8] |
| Emodin (related compound) | CYP2B1 | - | 14.89 | [8] |
| Various Anthraquinones (related compounds) | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Various | Various | [9] |
Table 3: NLRP3 Inflammasome Inhibition
| Compound | Assay | Effect | Reference |
| Xanthone (parent scaffold) | IL-1β secretion in macrophages | Dose-dependent inhibition | [10][11] |
Table 4: Cytotoxicity Against Non-Cancerous Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| α-Mangostin | hPBMC | Cell viability assay | Unaffected at concentrations cytotoxic to cancer cells | [12] |
| α-Mangostin | WI-38 (human lung fibroblasts) | Cell viability assay | Unaffected at concentrations cytotoxic to cancer cells | [12] |
| Xanthohumol (prenylated flavonoid) | BALB/3T3 (murine embryonic fibroblasts) | Cell growth inhibition | Higher IC50 than for cancer cell lines | [13] |
| Xanthohumol (prenylated flavonoid) | HLMEC (human lung microvascular endothelium) | Cell growth inhibition | Higher IC50 than for cancer cell lines | [13] |
| Morusignin I, 8-hydroxycudraxanthone G, Cudraxanthone I | AML12 (normal liver cells) | Resazurin reduction assay | More resistant than HepG2 liver cancer cells | [14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and comparison of results.
Kinase Inhibition Assay (Example: LanthaScreen® Eu Kinase Binding Assay)
This protocol provides a general framework for assessing the interaction of a test compound with a specific kinase.
-
Reagents: LanthaScreen® Eu-anti-tag antibody, Alexa Fluor® conjugate (tracer), kinase, test compound.
-
Procedure:
-
Prepare a 3X solution of the test compound in the assay buffer.
-
Prepare a 3X mixture of the kinase and the Eu-anti-tag antibody.
-
Prepare a 3X solution of the tracer.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer solution.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis: The TR-FRET ratio is calculated and used to determine the amount of tracer displaced by the test compound, from which the IC50 value can be derived.[15]
Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit the metabolic activity of CYP enzymes.
-
Reagents: Human liver microsomes or recombinant CYP enzymes, specific CYP substrate, NADPH, test compound.
-
Procedure:
-
Pre-incubate the microsomes or recombinant enzymes with the test compound at various concentrations.
-
Initiate the reaction by adding the specific substrate and NADPH.
-
Incubate at 37°C for a specific time.
-
Stop the reaction (e.g., by adding acetonitrile).
-
Analyze the formation of the metabolite from the specific substrate using LC-MS/MS.
-
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (without the compound) to calculate the percent inhibition and determine the IC50 value.[8][9]
NLRP3 Inflammasome Activation Assay
This protocol assesses the ability of a compound to inhibit the activation of the NLRP3 inflammasome in macrophages.
-
Cell Culture: Culture primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774A.1).
-
Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibition: Treat the primed cells with the test compound at various concentrations for a specified time (e.g., 1 hour).
-
Activation: Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), for a short period (e.g., 30-60 minutes).
-
Analysis:
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., normal cell lines like WI-38 or AML12) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Caption: Workflow for evaluating the off-target effects of a test compound.
Caption: Potential off-target signaling pathways of xanthone derivatives.
Conclusion and Future Directions
While direct evidence for the off-target effects of this compound is currently scarce, the available data for structurally similar xanthones, such as α-Mangostin, suggest a potential for interactions with various kinases, cytochrome P450 enzymes, and the NLRP3 inflammasome. The provided comparative data and experimental protocols offer a roadmap for a comprehensive evaluation of the off-target profile of this compound. Future studies should focus on systematic screening against a broad panel of kinases and CYP450 isoforms, as well as functional assays to assess its impact on inflammatory signaling pathways. A thorough understanding of these potential off-target interactions is essential for the safe and effective development of this compound as a novel therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of α-Mangostin as a Potential Inhibitor of Microtubule Affinity Regulating Kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] In Vitro Inhibition of Multiple Cytochrome P450 Isoforms by Xanthone Derivatives from Mangosteen Extract | Semantic Scholar [semanticscholar.org]
- 7. In vitro inhibition of multiple cytochrome P450 isoforms by xanthone derivatives from mangosteen extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Cytochrome P450 Enzymes by Quinones and Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anthraquinones inhibit cytochromes P450 enzyme activity in silico and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Screening‐based identification of xanthone as a novel NLRP3 inflammasome inhibitor via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
